CP 93129 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.2ClH/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8;;/h1-3,7,13-14H,4-6H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVJHUZZKVJQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2NC(=O)C=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879089-64-2 | |
| Record name | 879089-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Primary Target of CP 93129 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 93129 dihydrochloride (B599025) is a potent and highly selective pharmacological tool extensively utilized in neuroscience research. This document provides a comprehensive overview of its primary molecular target, the serotonin (B10506) 5-HT1B receptor. It includes a detailed summary of its binding affinity and functional potency, an exploration of the downstream signaling pathways, and a description of key experimental protocols used for its characterization. All quantitative data is presented in tabular format for clarity, and critical pathways and workflows are visualized using logical diagrams.
Primary Target Identification
The primary molecular target of CP 93129 dihydrochloride is the serotonin 5-HT1B receptor .[1][2] It acts as a potent and selective agonist for this receptor subtype.[2] The 5-HT1B receptor is a G protein-coupled receptor (GPCR) expressed widely throughout the central nervous system, with high concentrations in the basal ganglia, frontal cortex, hippocampus, and striatum.[3][4] These receptors are strategically located on nerve terminals, where they function as either autoreceptors on serotonergic neurons to inhibit serotonin release or as heteroreceptors on non-serotonergic neurons to modulate the release of other neurotransmitters such as GABA, glutamate, and dopamine.[3][4][5]
Quantitative Pharmacological Data
CP 93129 exhibits high affinity and selectivity for the 5-HT1B receptor over other serotonin receptor subtypes. This selectivity makes it an invaluable tool for isolating and studying 5-HT1B receptor function.
Table 1: Binding Affinity of this compound at Various Serotonin Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1B | 8.1 | Rat | |
| 5-HT1D | 1100 | Rat | |
| 5-HT1A | 1500 | Rat | |
| 5-HT1C | 2900 | Rat | |
| 5-HT2 | 7200 | Rat |
Table 2: Functional Potency of this compound
| Assay Type | Parameter | Value (nM) | System | Reference |
| Inhibition of Polysynaptic EPSCs | EC50 | 55 | Rat Hippocampal Slices | [6] |
| Inhibition of [3H]-GABA Release | - | 5400 (submaximal) | Rat Globus Pallidus Slices | [7] |
Signaling Pathways of the 5-HT1B Receptor
As a Gi/o-coupled receptor, the activation of the 5-HT1B receptor by an agonist like CP 93129 initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][9] Additionally, 5-HT1B receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, through a mechanism that involves both Gαi/o and β-arrestin proteins.[8][10]
Figure 1. 5-HT1B receptor signaling pathways activated by CP 93129.
Experimental Protocols
The characterization of this compound's interaction with the 5-HT1B receptor relies on established in vitro pharmacological assays. Below are the methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (CP 93129) against a radiolabeled ligand known to bind to the receptor of interest.
Methodology:
-
Membrane Preparation: A tissue or cell line expressing the 5-HT1B receptor is homogenized and centrifuged to isolate a membrane fraction rich in receptors.[11]
-
Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [3H]-GR125743) and varying concentrations of the unlabeled test compound (CP 93129).[11][12]
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.[11][12]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of CP 93129 that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[11]
Figure 2. Experimental workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins following agonist binding to a GPCR. It provides information on the potency (EC50) and efficacy of an agonist.
Methodology:
-
Membrane Preparation: As with the binding assay, membranes containing the 5-HT1B receptor are prepared.[13][14]
-
Incubation: The membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), varying concentrations of the agonist (CP 93129), and [35S]GTPγS, a non-hydrolyzable analog of GTP.[13][15]
-
G Protein Activation: Agonist binding to the 5-HT1B receptor promotes the exchange of GDP for [35S]GTPγS on the Gαi subunit. Because [35S]GTPγS is non-hydrolyzable, the G protein becomes persistently activated, and the radioactive label accumulates.[14][15]
-
Separation and Quantification: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound, typically by filtration. The amount of bound radioactivity is then measured.[13][15]
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.[15]
Figure 3. Experimental workflow for a [35S]GTPγS binding assay.
Conclusion
This compound is unequivocally a potent and selective agonist of the serotonin 5-HT1B receptor. Its high selectivity, as demonstrated by quantitative binding and functional assays, establishes it as a critical research tool for elucidating the physiological and pathological roles of this receptor. The activation of the 5-HT1B receptor by CP 93129 primarily engages Gi/o-mediated signaling, leading to the inhibition of adenylyl cyclase and modulation of the ERK/MAPK pathway, ultimately affecting neurotransmitter release and other cellular functions. The experimental protocols outlined herein represent the standard methodologies for characterizing the pharmacological profile of compounds like CP 93129.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-93129 - Wikipedia [en.wikipedia.org]
- 3. Serotonin1B receptors: from protein to physiological function and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 5. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
The Discovery and Synthesis of CP-93129 Dihydrochloride: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-93129 is a potent and highly selective agonist for the serotonin (B10506) 5-HT1B receptor. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathological roles of this receptor subtype. This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro pharmacology of CP-93129 dihydrochloride (B599025), intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
CP-93129 dihydrochloride is the hydrochloride salt of 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyridin-5-one. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrol[3,2-b]pyridin-5-one dihydrochloride |
| Molecular Formula | C₁₂H₁₃N₃O·2HCl |
| Molecular Weight | 288.18 g/mol |
| CAS Number | 879089-64-2 |
| Appearance | Solid |
| Solubility | Soluble in water and DMSO |
Synthesis of CP-93129 Dihydrochloride
General Synthetic Approach (Hypothetical)
Based on related syntheses, a plausible synthetic route for CP-93129 could involve the following key transformations. This is a generalized scheme and does not represent a validated experimental protocol.
Caption: A hypothetical workflow for the synthesis of CP-93129.
Biological Activity and Data Presentation
CP-93129 is characterized by its high affinity and selectivity for the 5-HT1B receptor.
Receptor Binding Affinity
The binding affinity of CP-93129 for various serotonin receptor subtypes has been determined through radioligand binding assays. The inhibition constants (Kᵢ) are summarized below.
| Receptor Subtype | Kᵢ (nM) |
| 5-HT₁₈ | 8.1 |
| 5-HT₁ₐ | 1500 |
| 5-HT₁꜀ | 2900 |
| 5-HT₁ₒ | 1100 |
| 5-HT₂ | 7200 |
Functional Activity
CP-93129 acts as an agonist at the 5-HT1B receptor, which is a Gᵢ-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
| Assay Type | Parameter | Value |
| Inhibition of Polysynaptic EPSCs | EC₅₀ | 55 nM[1] |
| Inhibition of [³H]-GABA Release | Concentration Range | 0.6 - 16.2 µM[2] |
Signaling Pathway
The activation of the 5-HT1B receptor by CP-93129 initiates an intracellular signaling cascade that modulates neuronal activity. A key mechanism is the inhibition of neurotransmitter release from presynaptic terminals.
Caption: Signaling pathway of CP-93129 via the 5-HT1B receptor.
Experimental Protocols
[³H]-GABA Release Assay from Rat Globus Pallidus Slices
This protocol is adapted from Chadha et al., Br J Pharmacol. 2000 Aug; 130(8): 1927–1932.[2]
1. Tissue Preparation:
-
Male Sprague Dawley rats (300-350 g) are euthanized.
-
The brain is rapidly removed and placed in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.
-
The globus pallidus (GP) is microdissected.
-
Slices of the GP are prepared.
2. Radioligand Loading:
-
GP slices are preloaded with [³H]-GABA by incubation in buffer containing the radioligand.
3. Superfusion:
-
The slices are transferred to a superfusion chamber.
-
A standard dual stimulation (S1 and S2) paradigm with 25 mM KCl is used to evoke [³H]-GABA release.
-
Fractions of the superfusate are collected at 4-minute intervals.
4. Drug Application:
-
CP-93129 (0.6-16.2 µM) is applied before and during the second stimulation (S2).
5. Data Analysis:
-
The amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
The effect of CP-93129 is expressed as the ratio of the [³H]-GABA release in the second stimulation (S2) to that in the first stimulation (S1).
Caption: Workflow for the [³H]-GABA release assay.
Pharmacokinetics
There is currently a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of CP-93129.
Conclusion
CP-93129 dihydrochloride is a cornerstone pharmacological tool for investigating the 5-HT1B receptor. Its high potency and selectivity have enabled significant advances in understanding the role of this receptor in neurotransmission and its potential as a therapeutic target. This guide provides a summary of the key technical information available for CP-93129, highlighting the established biological data and experimental methodologies. Further research into its detailed synthesis and pharmacokinetic profile would be beneficial for its continued application in drug discovery and development.
References
- 1. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of CP 93129 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 93129 dihydrochloride (B599025) is a potent and highly selective agonist for the serotonin (B10506) 1B (5-HT1B) receptor.[1] Its high affinity and selectivity have established it as a critical research tool for elucidating the physiological and pathological roles of the 5-HT1B receptor. This technical guide provides a comprehensive overview of the pharmacological properties of CP 93129, including its binding profile, mechanism of action, and functional effects on various physiological systems. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and drug development efforts.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT1B receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly located on presynaptic nerve terminals.[2] It functions as an autoreceptor on serotonergic neurons and as a heteroreceptor on other neuronal types, playing a key role in regulating the release of serotonin and other neurotransmitters such as dopamine (B1211576), GABA, and glutamate.
CP 93129 has emerged as a valuable pharmacological tool due to its high selectivity for the 5-HT1B receptor over other serotonin receptor subtypes. This specificity allows for the precise investigation of 5-HT1B receptor function in the central nervous system and periphery. This guide will delve into the detailed pharmacological characteristics of CP 93129, providing researchers with the necessary information to effectively utilize this compound in their studies.
Binding Profile and Selectivity
CP 93129 exhibits a high affinity for the 5-HT1B receptor with significantly lower affinity for other serotonin receptor subtypes, demonstrating its high selectivity. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| 5-HT1B | 8.1 |
| 5-HT1D | 1100 |
| 5-HT1A | 1500 |
| 5-HT1C | 2900 |
| 5-HT2 | 7200 |
Table 1: Binding affinities (Ki) of CP 93129 for various serotonin receptor subtypes. Data compiled from publicly available sources.
Mechanism of Action and Signaling Pathways
Below is a diagram illustrating the primary signaling pathway of the 5-HT1B receptor upon activation by CP 93129.
Functional Effects
The activation of 5-HT1B receptors by CP 93129 leads to a variety of functional effects, primarily through the presynaptic inhibition of neurotransmitter release.
Inhibition of Neurotransmitter Release
-
GABA Release: CP 93129 has been shown to inhibit the release of gamma-aminobutyric acid (GABA). For instance, in slices of the rat globus pallidus, CP 93129 produced a concentration-dependent inhibition of KCl-evoked [3H]-GABA release, with a maximum inhibition of 52.5±4.5%.[5][6]
-
Glutamate Release: As a presynaptic agonist, CP 93129 inhibits glutamatergic synaptic transmission. In the CA1 region of the rat hippocampus, CP 93129 inhibited polysynaptic excitatory postsynaptic currents (epscs) with an EC50 value of 55 nM.[7]
-
Dopamine Release: The effect of CP 93129 on dopamine release is complex and region-dependent. In the nucleus accumbens, local infusion of CP 93129 has been shown to increase extracellular dopamine levels in a concentration-related manner.[8]
-
Serotonin Release: As an autoreceptor agonist, CP 93129 suppresses the release of serotonin.[2]
Behavioral and Physiological Effects
-
Food Intake: Unilateral infusion of CP 93129 into the parabrachial nucleus of rats has been demonstrated to potently and selectively reduce food consumption, with an ED50 of approximately 1 nmol.[1] This effect is associated with an increase in periods of inactivity and a decrease in feeding observations.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are overviews of key experimental protocols used to characterize the pharmacological profile of CP 93129.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of CP 93129 for the 5-HT1B receptor.
General Procedure:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum, rich in 5-HT1B receptors) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled ligand that binds to the 5-HT1B receptor (e.g., [3H]-serotonin or [3H]CP-96501) and varying concentrations of unlabeled CP 93129.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of CP 93129 to generate a competition curve. The IC50 (the concentration of CP 93129 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique is used to measure the concentration of extracellular neurotransmitters in the brain of a freely moving animal.
Objective: To measure the effect of CP 93129 on the extracellular levels of dopamine or GABA in a specific brain region.
General Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or globus pallidus) of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Perfusion: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular concentration of the neurotransmitter.
-
Drug Administration: Administer CP 93129, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.
-
Sample Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels to determine the effect of CP 93129.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to modulate the activity of the enzyme adenylyl cyclase.
Objective: To determine the effect of CP 93129 on adenylyl cyclase activity.
General Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the 5-HT1B receptor or from brain tissue.
-
Assay Reaction: Incubate the membranes with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of CP 93129. Forskolin is often included to stimulate adenylyl cyclase activity, against which the inhibitory effect of CP 93129 can be measured.
-
Incubation: Incubate the reaction mixture at 30-37°C for a defined period.
-
Termination: Stop the reaction, typically by heating or adding a stop solution.
-
cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of cAMP produced as a function of the CP 93129 concentration to determine its effect on adenylyl cyclase activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for CP 93129 dihydrochloride from various functional assays.
Table 2: In Vitro Functional Potency
| Assay | Preparation | Effect | Parameter | Value |
| Inhibition of Polysynaptic EPSCs | Rat Hippocampal Slices | Inhibition | EC50 | 55 nM[7] |
| Inhibition of [3H]-GABA Release | Rat Globus Pallidus Slices | Inhibition | Max Inhibition | 52.5% at 16.2 µM[5][6] |
Table 3: In Vivo Behavioral and Neurochemical Effects
| Assay | Species | Brain Region | Effect | Parameter | Value |
| Food Intake | Rat | Parabrachial Nucleus | Reduction | ED50 | ~1 nmol[1] |
| Dopamine Release | Rat | Nucleus Accumbens | Increase | - | Concentration-dependent[8] |
Conclusion
This compound is a highly selective and potent 5-HT1B receptor agonist that serves as an indispensable tool in neuroscience research. Its ability to specifically target the 5-HT1B receptor allows for the detailed investigation of its role in neurotransmitter release, synaptic plasticity, and behavior. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand the intricate functions of the serotonergic system and to develop novel therapeutics targeting the 5-HT1B receptor. Further research utilizing CP 93129 will undoubtedly continue to unravel the complex contributions of this receptor to both normal brain function and neuropsychiatric disorders.
References
- 1. youtube.com [youtube.com]
- 2. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presynaptic inhibition of elicited neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Spinal Presynaptic Inhibition in Mice By Dorsal Root Potential Recording In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Affinity and Selectivity of CP 93129 Dihydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of CP 93129 dihydrochloride (B599025), a potent and selective 5-HT1B receptor agonist. The information presented herein is intended to support research, discovery, and development activities by providing detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of CP 93129 dihydrochloride for various neurotransmitter receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1B | 8.1 | Rat | [1](--INVALID-LINK--) |
| 5-HT1D | 1100 | Not Specified | [1](--INVALID-LINK--) |
| 5-HT1A | 1500 | Not Specified | [1](--INVALID-LINK--) |
| 5-HT1c (now 5-HT2C) | 2900 | Not Specified | [1](--INVALID-LINK--) |
| 5-HT2 | 7200 | Not Specified | [1](--INVALID-LINK--) |
Note: The data clearly indicates the high affinity and selectivity of CP 93129 for the 5-HT1B receptor subtype.
Table 2: Functional Activity of this compound
| Assay | EC50 (nM) | System | Reference |
| Inhibition of poly-epscs | 55 | Rat hippocampal slices | [2](--INVALID-LINK--) |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding and functional profile of this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol is a representative example based on standard methodologies for 5-HT1B receptor binding assays.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]GR125743 or [³H]Serotonin ([³H]5-HT)
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1B receptor or from brain tissue homogenates (e.g., rat striatum).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific Binding (NSB) Determinator: 10 µM unlabeled serotonin (B10506) or another suitable 5-HT1B ligand.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize cultured cells or brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in a final volume of 250 µL:
-
Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the NSB determinator.
-
Competition Binding: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of CP 93129 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
G-Protein Activation Assay ([³⁵S]GTPγS Binding Assay)
Objective: To measure the activation of G-proteins by the 5-HT1B receptor upon stimulation with this compound.
Materials:
-
Test Compound: this compound
-
Radioligand: [³⁵S]GTPγS
-
Receptor Source: Membranes from cells expressing the 5-HT1B receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Non-specific Binding Determinator: High concentration of unlabeled GTPγS.
Procedure:
-
Assay Setup:
-
In a 96-well plate, incubate the receptor membranes with varying concentrations of this compound in the assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 and maximal stimulation (Emax).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways associated with this compound action and a typical experimental workflow.
5-HT1B Receptor Signaling Pathway
Caption: 5-HT1B receptor signaling cascade initiated by CP 93129.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Anti-mitogenic and apoptotic effects of 5-HT1B receptor antagonist on HT29 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-HT1B Receptors in Modulating Neurotransmitter Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin (B10506) 1B receptor (5-HT1B), a G-protein coupled receptor, plays a pivotal role in the central nervous system by modulating the release of a wide array of neurotransmitters. Predominantly located on presynaptic terminals, these receptors function as inhibitory autoreceptors on serotonergic neurons and as heteroreceptors on non-serotonergic neurons, thereby influencing the release of serotonin, dopamine (B1211576), glutamate (B1630785), GABA, and acetylcholine. This technical guide provides a comprehensive overview of the mechanisms of 5-HT1B receptor-mediated modulation of neurotransmitter release, details common experimental protocols for its study, and presents quantitative data on the effects of 5-HT1B ligands. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the underlying processes. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development targeting the serotonergic system.
Introduction
The 5-HT1B receptor is a key member of the serotonin receptor family, which is involved in a multitude of physiological and pathological processes, including mood regulation, anxiety, aggression, and memory.[1] Its primary function is to act as a presynaptic inhibitor, controlling the release of neurotransmitters from axon terminals.[2] As an autoreceptor, it provides a negative feedback mechanism for serotonin (5-HT) release from serotonergic neurons.[3] As a heteroreceptor, it modulates the release of other crucial neurotransmitters, making it a significant target for therapeutic interventions for a variety of neuropsychiatric disorders.[1][2] This guide will delve into the technical aspects of 5-HT1B receptor function, providing researchers with the necessary information to design and interpret experiments in this field.
Signaling Pathways of the 5-HT1B Receptor
The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi/o.[4] Upon activation by an agonist, the Gαi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[4] The activation of 5-HT1B receptors also leads to the modulation of ion channel activity, specifically an increase in K⁺ conductance and a decrease in Ca²⁺ conductance, which collectively contribute to the inhibition of neurotransmitter release.[4] Furthermore, 5-HT1B receptor activation can stimulate a cascade of kinases that regulate the translocation of extracellular signal-regulated kinase (ERK) to the nucleus, where it can activate transcription factors.[4] The protein kinase B (Akt) pathway is also stimulated, leading to the activation of glycogen (B147801) synthase kinase 3 (GSK3), which is involved in the phosphorylation and regulation of the 5-HT1B receptor itself.[4]
Caption: 5-HT1B Receptor Signaling Pathway.
Modulation of Neurotransmitter Release
The presynaptic localization of 5-HT1B receptors allows them to exert significant control over the release of several key neurotransmitters.
Serotonin (5-HT)
As autoreceptors, 5-HT1B receptors on the terminals of serotonergic neurons inhibit the release of serotonin.[3] This serves as a crucial negative feedback loop to maintain homeostasis in the serotonergic system. Activation of these autoreceptors by 5-HT or selective agonists reduces 5-HT synthesis and release.[3]
Dopamine (DA)
5-HT1B receptors act as heteroreceptors on dopamine nerve terminals, particularly in the striatum and nucleus accumbens, where they generally inhibit dopamine release.[6][7] However, the overall effect can be complex, with some studies reporting an increase in dopamine release in the nucleus accumbens following the administration of 5-HT1B agonists, possibly through an indirect mechanism involving the modulation of glutamatergic pathways.[7][8]
Glutamate
5-HT1B receptors are expressed on glutamatergic terminals in various brain regions, including the hippocampus, striatum, and bed nucleus of the stria terminalis, where their activation leads to an inhibition of glutamate release.[9][10][11] This modulation of the primary excitatory neurotransmitter in the brain has significant implications for cognitive function and neuronal excitability.
GABA
The release of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), is also under the control of 5-HT1B heteroreceptors. Activation of these receptors on GABAergic terminals has been shown to inhibit GABA release in regions such as the suprachiasmatic nucleus and basal forebrain.[12][13] This can lead to a disinhibition of downstream neurons.
Acetylcholine (ACh)
In brain regions like the hippocampus and cortex, 5-HT1B receptors located on cholinergic terminals inhibit the release of acetylcholine.[14][15] This interaction between the serotonergic and cholinergic systems is important for cognitive processes such as learning and memory.
Quantitative Data on 5-HT1B Receptor-Mediated Modulation
The following tables summarize quantitative data from various studies on the effects of 5-HT1B receptor ligands on neurotransmitter release.
Table 1: In Vitro Effects of 5-HT1B Agonists on Neurotransmitter Release
| Agonist | Neurotransmitter | Preparation | Effect | IC50 / Concentration | Reference |
| CP-93,129 | Dopamine | Rat striatal synaptosomes | Inhibition | 1.8 µM | [16] |
| CP-93,129 | GABA | Rat globus pallidus slices | Inhibition | 0.6–16.2 µM (concentration-dependent) | [10] |
| RU 24969 | Serotonin | Rat hippocampal slices | Inhibition | 0.25-5 mg/kg (s.c.) | [17] |
| Sumatriptan | Serotonin | Mouse frontal cortex | -46% | 800 nM | [18] |
| CP-93,129 | Serotonin | Mouse frontal cortex | -44% | 500 nM | [18] |
| CP-93,129 | Serotonin | Mouse ventral hippocampus | -32% | 500 nM | [18] |
Table 2: In Vivo Effects of 5-HT1B Agonists on Neurotransmitter Release (Microdialysis)
| Agonist | Neurotransmitter | Brain Region | Effect | Dose / Concentration | Reference |
| RU 24969 | Dopamine | Rat nucleus accumbens | +37% | 0.02-2 mg/kg (s.c.) | [14] |
| CP-93,129 | Dopamine | Rat nucleus accumbens | Increase (concentration-related) | 2, 5, 10 µM (intra-accumbal) | [19] |
| 8-OH-DPAT | Serotonin | Rat ventral hippocampus | Reduction (dose-dependent) | 5-250 µg/kg (s.c.) | [17] |
| RU 24969 | Serotonin | Rat ventral hippocampus | Decrease (dose-dependent) | 0.25-5 mg/kg (s.c.) | [17] |
Table 3: Antagonist Effects and Binding Affinities
| Antagonist | Agonist | Neurotransmitter | Preparation | Effect | Ki / Concentration | Reference |
| SB-224289 | CP-93,129 | Dopamine | Rat striatal synaptosomes | Inhibition of CP-93,129 effect | 1.8 nM | [16] |
| Isamoltane | CP-93,129 | GABA | Rat globus pallidus slices | Abolished CP-93,129 effect | 10 µM | [9] |
| Metergoline | - | Dopamine | Rat ventral striatum | Increased premature lever presses | - | [20] |
| Ketanserin | - | Dopamine | Rat ventral striatum | Decreased premature lever presses | - | [20] |
Experimental Protocols
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of a living animal in response to pharmacological manipulation of 5-HT1B receptors.
Methodology:
-
Probe Implantation: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum, hippocampus). The probe consists of a semi-permeable membrane at its tip.
-
Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a microsyringe pump.
-
Sample Collection: Molecules from the extracellular fluid, including neurotransmitters, diffuse across the semi-permeable membrane into the aCSF. Collect the outflowing aCSF (dialysate) at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, administer the 5-HT1B agonist or antagonist systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
-
Data Interpretation: Express the changes in neurotransmitter levels as a percentage of the baseline levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. The 5HT1B receptor agonist, CP-93129, inhibits [3H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of dopamine release in the nucleus accumbens by 5-HT1B agonists: involvement of the hippocampo-accumbens pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 5-HT1B receptors modulate release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oatext.com [oatext.com]
- 19. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dual-mode dopamine increases mediated by 5-HT1B and 5-HT2C receptors inhibition, inducing impulsive behavior in trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-93129 Dihydrochloride: An In-Depth Technical Guide for Investigating Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-93129 dihydrochloride (B599025) is a potent and highly selective agonist for the serotonin (B10506) 1B (5-HT1B) receptor. Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the role of 5-HT1B receptors in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of CP-93129, including its pharmacological profile, detailed experimental protocols for its use, and its application in investigating serotonergic pathways.
Pharmacological Profile of CP-93129
CP-93129 displays a high affinity for the 5-HT1B receptor with significantly lower affinity for other serotonin receptor subtypes, making it a selective tool for studying 5-HT1B receptor function.
Binding Affinity
The binding affinity of CP-93129 for various serotonin receptors is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1B | 8.1 | |
| 5-HT1D | 1100 | |
| 5-HT1A | 1500 | |
| 5-HT1C | 2900 | |
| 5-HT2 | 7200 |
Functional Potency
The functional potency of CP-93129 is assessed in various in vitro and in vivo assays that measure the biological response to receptor activation. Common measures of functional potency include the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50).
| Assay | Effect | Potency | Reference |
| Inhibition of polysynaptic EPSCs (rat hippocampus) | Agonist | EC50 = 55 nM | [1] |
| Inhibition of K+-evoked [3H]-GABA release (rat globus pallidus) | Agonist | Concentration-dependent inhibition (0.6–16.2 µM) | [2] |
| Reduction of food intake (rat parabrachial nucleus) | Agonist | ED50 ≈ 1 nmol (in vivo) | [3] |
| Inhibition of glutamatergic transmission (rat basal forebrain) | Agonist | Inhibition of EPSC amplitude | [4] |
| Increase in dopamine (B1211576) release (rat nucleus accumbens) | Agonist | Concentration-related increase (2, 5, and 10 µM) | [5] |
Mechanism of Action and Signaling Pathways
CP-93129 exerts its effects by binding to and activating 5-HT1B receptors, which are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o family of G proteins.
5-HT1B Receptor Signaling Pathway
Activation of the 5-HT1B receptor by an agonist like CP-93129 initiates a downstream signaling cascade. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, 5-HT1B receptor activation can lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This modulation of ion channel activity is a key mechanism by which 5-HT1B receptors regulate neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing CP-93129 to investigate serotonin pathways.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of CP-93129 for the 5-HT1B receptor in a competitive binding assay using a radiolabeled ligand (e.g., [3H]-GR 125743).
Materials:
-
Cell membranes expressing the human 5-HT1B receptor
-
[3H]-GR 125743 (radioligand)
-
CP-93129 dihydrochloride
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM unlabeled serotonin)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-GR 125743, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]-GR 125743, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of CP-93129, 50 µL of [3H]-GR 125743, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CP-93129.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effect of CP-93129 on neurotransmitter release (e.g., dopamine, serotonin) in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
CP-93129 dihydrochloride
-
Anesthetic
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 10-20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer CP-93129 either systemically (e.g., intraperitoneal injection) or locally through reverse dialysis (by including it in the perfusion fluid).
-
Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period after drug administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of CP-93129.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the 5-HT1B receptor upon agonist binding.
Materials:
-
Cell membranes expressing the 5-HT1B receptor
-
[35S]GTPγS
-
CP-93129 dihydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
Non-specific binding control (e.g., 10 µM unlabeled GTPγS)
Procedure:
-
Membrane and Drug Preparation: Prepare cell membranes and serial dilutions of CP-93129 in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane suspension
-
GDP (to a final concentration of ~10-30 µM)
-
Varying concentrations of CP-93129 (for agonist stimulation) or buffer (for basal binding).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS to all wells to a final concentration of ~0.1-0.5 nM.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting and Analysis: Measure the radioactivity on the filters and plot the specific binding against the log concentration of CP-93129 to determine the EC50.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled 5-HT1B receptor.
Materials:
-
Whole cells expressing the 5-HT1B receptor
-
CP-93129 dihydrochloride
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and plates
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate cells with varying concentrations of CP-93129 for a specified time.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of CP-93129 to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
Applications in Investigating Serotonin Pathways
CP-93129 is a versatile tool for exploring the diverse roles of 5-HT1B receptors in the brain.
Modulation of Neurotransmitter Release
A primary function of 5-HT1B receptors is the regulation of neurotransmitter release from axon terminals. CP-93129 can be used to investigate this modulation for various neurotransmitter systems:
-
Serotonin: As an autoreceptor on serotonergic neurons, the 5-HT1B receptor inhibits serotonin release. CP-93129 can be used to study this negative feedback mechanism.
-
Dopamine: 5-HT1B receptors are present on dopamine terminals and their activation by CP-93129 has been shown to modulate dopamine release, with studies showing both increases and decreases depending on the specific brain region and experimental conditions.[5]
-
GABA: CP-93129 has been demonstrated to inhibit the release of GABA in various brain regions, including the globus pallidus.[2]
-
Glutamate: Activation of presynaptic 5-HT1B receptors by CP-93129 can inhibit the release of glutamate, thereby modulating excitatory neurotransmission.[4]
Investigating Neural Circuits and Behavior
By administering CP-93129 locally into specific brain regions, researchers can dissect the role of 5-HT1B receptors in distinct neural circuits and their influence on behavior. For example, its infusion into the parabrachial nucleus has been shown to reduce food intake, implicating 5-HT1B receptors in the regulation of feeding behavior.[3]
Electrophysiological Studies
In brain slice electrophysiology, CP-93129 can be bath-applied to study the effects of 5-HT1B receptor activation on synaptic transmission and neuronal excitability. For instance, it has been used to demonstrate the inhibition of excitatory postsynaptic currents (EPSCs) in the hippocampus.[1]
Conclusion
CP-93129 dihydrochloride is a powerful and selective pharmacological tool that has significantly advanced our understanding of the role of 5-HT1B receptors in the central nervous system. Its high affinity and selectivity, combined with its utility in a wide range of in vitro and in vivo experimental paradigms, make it an essential compound for researchers in neuroscience and drug development. This technical guide provides a foundation for the effective use of CP-93129 in the continued exploration of serotonin pathways and their implications for health and disease.
References
- 1. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5HT1B receptor agonist, CP-93129, inhibits [3H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infusion of the serotonin1B (5-HT1B) agonist CP-93,129 into the parabrachial nucleus potently and selectively reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT1A and 5-HT1B receptor-mediated inhibition of glutamatergic transmission onto rat basal forebrain cholinergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CP 93129 Dihydrochloride on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP 93129 dihydrochloride (B599025), a potent and selective serotonin (B10506) 1B (5-HT1B) receptor agonist, has emerged as a significant tool in neuroscience research. Its primary mechanism of action involves the activation of presynaptic Gi/o-coupled 5-HT1B receptors, leading to a reduction in neurotransmitter release. This technical guide provides an in-depth analysis of the effects of CP 93129 on synaptic transmission and its putative impact on synaptic plasticity, specifically long-term potentiation (LTP) and long-term depression (LTD). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for professionals in neuroscience and drug development.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary molecular models for these enduring changes in synaptic strength. The modulation of these processes by neurotransmitters is of considerable interest for understanding cognitive function and for the development of novel therapeutics for neurological and psychiatric disorders.
Serotonin (5-HT) is a key neuromodulator that influences a wide array of physiological and behavioral processes. The 5-HT1B receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly found on presynaptic terminals of various neuronal populations. CP 93129 dihydrochloride is a highly selective agonist for the 5-HT1B receptor, making it an invaluable pharmacological tool to dissect the role of this receptor in synaptic function.[1] This guide will explore the known effects of CP 93129 on synaptic transmission and extrapolate its likely impact on the induction and expression of synaptic plasticity.
Mechanism of Action of this compound
CP 93129 exerts its effects primarily through the activation of presynaptic 5-HT1B receptors, which are coupled to the inhibitory G-protein, Gi/o.[2] Upon binding of CP 93129, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. Both subunits contribute to the inhibition of neurotransmitter release through distinct but complementary mechanisms:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can directly bind to and inhibit the function of presynaptic N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium into the presynaptic terminal upon arrival of an action potential, a critical step for vesicle fusion and neurotransmitter release.
-
Direct Modulation of the SNARE Complex: The Gβγ subunit can also directly interact with components of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex. This interaction is thought to interfere with the machinery responsible for synaptic vesicle docking, priming, and fusion, thereby directly inhibiting the release of neurotransmitters.[1][2]
The net effect of these actions is a significant reduction in the release of neurotransmitters, including glutamate (B1630785) and GABA, from the presynaptic terminal.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of CP 93129 on synaptic transmission.
| Parameter | Value | Brain Region | Neuronal Pathway | Reference |
| EC50 for inhibition of polysynaptic EPSCs | 55 nM | Hippocampus (CA1) | CA1 recurrent collaterals | [3] |
| Inhibition of veratridine-evoked Glutamate release | Significant reduction at 50-500 µM | Prefrontal Cortex | Cortical glutamatergic neurons | [4] |
| Inhibition of veratridine-evoked Aspartate release | Significant reduction at 50-500 µM | Prefrontal Cortex | Cortical glutamatergic neurons | [4] |
| Increase in Paired-Pulse Ratio (PPR) of eEPSCs | Significant increase at 10 µM | Bed Nucleus of the Stria Terminalis | Glutamatergic inputs | [5] |
Table 1: Quantitative Effects of CP 93129 on Excitatory Synaptic Transmission
Impact on Synaptic Plasticity
While direct studies on the effect of CP 93129 on LTP and LTD are limited, its well-established role in inhibiting glutamate release allows for strong inferences about its impact on these forms of synaptic plasticity.
Long-Term Potentiation (LTP)
The induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTP typically requires a strong depolarization of the postsynaptic membrane to relieve the magnesium block of the NMDA receptor, coupled with the binding of presynaptically released glutamate. By reducing the amount of glutamate released per action potential, CP 93129 is expected to inhibit the induction of LTP . A lower concentration of glutamate in the synaptic cleft would lead to reduced activation of postsynaptic AMPA and NMDA receptors, making it more difficult to achieve the threshold of postsynaptic depolarization and calcium influx necessary for LTP induction.
Long-Term Depression (LTD)
The induction of LTD is also dependent on glutamate release and subsequent activation of postsynaptic receptors, albeit through different signaling cascades often initiated by more modest and prolonged calcium entry. The presynaptic inhibition of glutamate release by CP 93129 would likely also attenuate the induction of LTD . By decreasing the overall activation of postsynaptic glutamate receptors, the signaling pathways leading to LTD may not be sufficiently engaged.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of CP 93129 on synaptic plasticity.
Electrophysiological Recording in Hippocampal Slices
This protocol is designed to measure excitatory postsynaptic potentials (EPSPs) and induce LTP or LTD in the CA1 region of the hippocampus.
5.1.1. Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF) with a modified composition to improve slice viability (e.g., high sucrose (B13894) or NMDG-based solution).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with standard ACSF (containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4) and allow them to recover for at least 1 hour at room temperature.
5.1.2. Recording and Stimulation:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3 afferents) and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.
5.1.3. Drug Application:
-
Prepare a stock solution of this compound in distilled water or a suitable solvent.
-
Dilute the stock solution in ACSF to the desired final concentration (e.g., 100 nM - 10 µM) and bath-apply it to the slice for a predetermined period before and during the plasticity induction protocol.
5.1.4. LTP/LTD Induction:
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.
-
LTD Induction: Deliver a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
5.1.5. Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-induction.
-
Measure the slope of the fEPSP and normalize it to the average baseline slope.
-
Compare the magnitude of LTP or LTD in the presence and absence of CP 93129.
Visualizations
Signaling Pathway of CP 93129-Mediated Presynaptic Inhibition
Caption: CP 93129 activates presynaptic 5-HT1B receptors, leading to inhibition of glutamate release.
Experimental Workflow for Studying CP 93129 Effects on LTP
Caption: Workflow for investigating the impact of CP 93129 on long-term potentiation.
Conclusion
This compound is a powerful tool for investigating the role of 5-HT1B receptors in synaptic function. Its potent and selective agonist activity at presynaptic 5-HT1B receptors leads to a robust inhibition of neurotransmitter release, most notably of glutamate. Based on this primary mechanism, it is highly probable that CP 93129 will inhibit the induction of both LTP and LTD. Further experimental validation is required to fully characterize the dose-dependent effects and the precise molecular mechanisms by which CP 93129 modulates synaptic plasticity. The methodologies and conceptual framework provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the 5-HT1B receptor for cognitive and affective disorders.
References
- 1. Presynaptic inhibition of glutamate release by neuropeptides: use-dependent synaptic modification [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic long-term depression mediated by Gi/o-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CP 93129 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of CP 93129 dihydrochloride, a potent and selective 5-HT1B receptor agonist. The following sections outline in vitro and in vivo methodologies, present quantitative data in tabular format, and include diagrams of the associated signaling pathway and experimental workflows.
In Vitro Applications
Inhibition of Neurotransmitter Release from Brain Slices
This protocol details a method to measure the effect of CP 93129 on potassium-evoked GABA release from rat brain tissue.
Protocol:
-
Tissue Preparation:
-
Male Sprague Dawley rats (300-350 g) are euthanized, and the brains are rapidly removed.
-
The globus pallidus is microdissected on a cold plate.
-
Slices of the tissue are prepared.
-
-
Preloading with [3H]-GABA:
-
The prepared brain slices are preloaded with [3H]-GABA.
-
-
Superfusion and Stimulation:
-
The slices are placed in a superfusion chamber.
-
Fractions of the superfusate are collected at 4-minute intervals to measure neurotransmitter release.
-
A standard dual stimulation paradigm is used, where the release of [3H]-GABA is evoked by 25 mM KCl.
-
-
Drug Application:
-
CP 93129 is applied at various concentrations (e.g., 0.6-16.2 µM) to determine a concentration-response curve.[1]
-
To confirm the involvement of the 5-HT1B receptor, a submaximal concentration of CP 93129 (e.g., 5.4 µM) can be co-applied with a 5-HT1B receptor antagonist like isamoltane (B1196468) (10 µM).[1]
-
-
Data Analysis:
-
The amount of [3H]-GABA in the collected fractions is quantified using liquid scintillation counting.
-
The inhibition of GABA release is calculated as the percentage reduction in KCl-evoked release in the presence of CP 93129 compared to the control condition.
-
Electrophysiological Recording in Hippocampal Slices
This protocol outlines the use of whole-cell voltage-clamp recordings to study the effect of CP 93129 on synaptic transmission in the rat hippocampus.[2]
Protocol:
-
Slice Preparation:
-
Mini-slices of the CA1 region of the rat hippocampus are prepared.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
-
Recording Setup:
-
Whole-cell voltage-clamp recordings are obtained from CA1 pyramidal neurons.
-
Polysynaptic excitatory postsynaptic currents (epscs) are evoked by electrical stimulation of the stratum radiatum.
-
The recording is performed in the presence of antagonists for GABAA, GABAB, and 5-HT1A receptors to isolate the targeted response.
-
-
Drug Application:
-
CP 93129 is bath-applied at various concentrations to determine the EC50 for the inhibition of poly-epscs.[2]
-
The effect of CP 93129 can be challenged with 5-HT1B receptor antagonists like GR 55562 or cyanopindolol (B1197883) to confirm receptor specificity.[2]
-
-
Data Analysis:
-
The amplitude of the evoked poly-epscs is measured before and after the application of CP 93129.
-
A concentration-response curve is generated to calculate the EC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of CP 93129 on the proliferation of cancer cell lines, such as the HT29 colorectal cancer cell line.[3]
Protocol:
-
Cell Culture:
-
HT29 cells are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a suitable density.
-
-
Drug Treatment:
-
After cell attachment, the media is replaced with fresh media containing various concentrations of this compound.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell proliferation is expressed as a percentage of the control (untreated cells).
-
In Vivo Applications
Reversal of Akinesia in a Rat Model of Parkinson's Disease
This protocol details an in vivo model to assess the anti-akinetic effects of CP 93129.[1]
Protocol:
-
Animal Model:
-
Male Sprague Dawley rats (270-290 g) are used.
-
Animals are rendered akinetic by a subcutaneous injection of reserpine (B192253) (5 mg/kg).[1]
-
Stereotaxic surgery is performed to implant a cannula above the globus pallidus.
-
-
Drug Administration:
-
18 hours after reserpine injection, CP 93129 (e.g., 30-330 nmol in 0.5 µl) is injected unilaterally into the globus pallidus.[1]
-
-
Behavioral Assessment:
-
Antagonist Study (Optional):
-
To confirm 5-HT1B receptor mediation, a separate group of animals can be pre-treated with a 5-HT1B antagonist like isamoltane (e.g., 10 nmol in 1 µl) prior to CP 93129 administration.[1]
-
Inhibition of Neurogenic Plasma Extravasation
This protocol describes a method to evaluate the effect of CP 93129 on plasma protein leakage in the dura mater of rats, a model relevant to migraine.[4]
Protocol:
-
Animal Preparation:
-
Anesthetized rats are used.
-
The trigeminal ganglion is electrically stimulated to induce neurogenic plasma extravasation.
-
-
Drug Administration:
-
CP 93129 is administered intravenously at various doses (e.g., ≥140 nmol/kg) prior to trigeminal stimulation.[4]
-
-
Measurement of Plasma Extravasation:
-
A tracer molecule (e.g., radio-iodinated serum albumin) is injected intravenously.
-
After the experiment, the dura mater is removed, and the amount of extravasated tracer is quantified.
-
-
Data Analysis:
-
The amount of plasma extravasation is compared between vehicle-treated and CP 93129-treated animals.
-
Assessment of Food Intake in Rats
This protocol is designed to measure the effect of CP 93129 on feeding behavior.[5]
Protocol:
-
Animal Preparation:
-
Rats are fitted with cannulas directed at the parabrachial nucleus (PBN) or the hypothalamic paraventricular nucleus (PVN).
-
-
Drug Administration:
-
CP 93129 is infused unilaterally into the targeted brain region.
-
-
Behavioral Observation:
-
Food consumption is measured at specific time points after the infusion.
-
Other behaviors such as water intake, grooming, and exploratory activity are also observed to assess the selectivity of the effect on feeding.
-
-
Data Analysis:
-
A dose-response curve for the reduction in food intake is generated to determine the ED50.[5]
-
Quantitative Data Summary
| Experiment | Model System | Parameter | Value | Reference |
| GABA Release Inhibition | Rat Globus Pallidus Slices | Concentration Range | 0.6-16.2 µM | [1] |
| GABA Release Inhibition | Rat Globus Pallidus Slices | Maximum Inhibition | 52.5 ± 4.5% | [1] |
| Reversal of Akinesia | Reserpine-treated Rats | Effective Dose Range | 30-330 nmol (intrapallidal) | [1] |
| Reversal of Akinesia | Reserpine-treated Rats | Maximum Rotations | 197 ± 32 in 240 min | [1] |
| Plasma Extravasation | Rat Dura Mater | Effective Dose | ≥140 nmol/kg (i.v.) | [4] |
| Food Intake Reduction | Rat Parabrachial Nucleus | ED50 | ~1 nmol | [5] |
| Inhibition of poly-epscs | Rat Hippocampal Slices | EC50 | 55 nM | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of CP 93129 via the 5-HT1B receptor.
Caption: General experimental workflows for CP 93129 studies.
References
- 1. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-mitogenic and apoptotic effects of 5-HT1B receptor antagonist on HT29 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-93,129, a potent and selective 5-HT1B receptor agonist blocks neurogenic plasma extravasation within rat but not guinea-pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infusion of the serotonin1B (5-HT1B) agonist CP-93,129 into the parabrachial nucleus potently and selectively reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP 93129 Dihydrochloride in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of CP 93129 dihydrochloride (B599025), a potent and selective 5-HT1B receptor agonist, in brain slice preparations. The protocols outlined below are based on established methodologies for studying its effects on neurotransmitter release and synaptic transmission.
Introduction
CP 93129 dihydrochloride is a valuable pharmacological tool for investigating the role of serotonin (B10506) 1B (5-HT1B) receptors in neural circuitry. These receptors are primarily located on presynaptic terminals and, when activated, typically inhibit the release of various neurotransmitters, including glutamate (B1630785) and GABA.[1][2] In brain slice preparations, CP 93129 allows for the functional characterization of 5-HT1B receptors in specific brain regions and their modulatory effects on synaptic activity.
Mechanism of Action
CP 93129 acts as an agonist at 5-HT1B receptors, which are G-protein coupled receptors (GPCRs). Upon binding, the receptor activates an intracellular signaling cascade that ultimately leads to the inhibition of voltage-gated calcium channels. This reduction in calcium influx into the presynaptic terminal is the primary mechanism by which CP 93129 inhibits neurotransmitter release.
Figure 1: Signaling pathway of CP 93129-mediated inhibition of neurotransmitter release.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of CP 93129 in brain slice preparations.
Table 1: Potency of CP 93129 in Brain Slices
| Brain Region | Preparation | Effect | EC₅₀ | Reference |
| Hippocampus (CA1) | Rat Mini-slices | Inhibition of poly-epscs | 55 nM | [1] |
| Globus Pallidus | Rat Slices | Inhibition of [³H]-GABA release | Not explicitly stated, but concentration-dependent inhibition observed from 0.6-16.2 µM | [3] |
Table 2: Effects of CP 93129 on Synaptic Transmission
| Brain Region | Connection | CP 93129 Concentration | Effect on IPSC Amplitude | Reference |
| Striatum | D2-SPN to D1-SPN | 2 µM | Significant reduction | [4] |
| Striatum | D1-SPN to D2-SPN | 2 µM | Significant reduction | [4] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the general procedure for preparing acute brain slices suitable for electrophysiology or neurotransmitter release assays.
References
- 1. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Serotonin Receptor 5-HT1B on Lateral Inhibition between Spiny Projection Neurons in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cocaine Sensitization with CP 93129 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CP 93129 dihydrochloride (B599025), a potent and selective 5-HT1B receptor agonist, for investigating the mechanisms of cocaine sensitization. This document outlines the underlying signaling pathways, detailed experimental protocols for behavioral analysis, and quantitative data from relevant studies.
Introduction
Cocaine addiction is a significant public health issue characterized by compulsive drug-seeking behavior and a high rate of relapse. A key neurobiological phenomenon implicated in the development and maintenance of addiction is behavioral sensitization, a progressive and enduring enhancement of the locomotor-activating and rewarding effects of the drug upon repeated, intermittent administration. The serotonergic system, particularly the serotonin (B10506) 1B (5-HT1B) receptor, has emerged as a critical modulator of the mesolimbic dopamine (B1211576) system, which is central to cocaine's reinforcing effects.[1][2]
Mechanism of Action and Signaling Pathways
Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[6] The resulting surge in synaptic dopamine in brain regions like the nucleus accumbens (NAc) is strongly associated with cocaine's reinforcing and psychostimulant effects.[7][8]
The interplay between cocaine and CP 93129 can be visualized in the following signaling pathway:
Figure 1: Signaling Pathways in Cocaine and CP 93129 Interaction. This diagram illustrates the molecular mechanisms of cocaine and the modulatory role of CP 93129.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of CP 93129 on cocaine-related behaviors.
Table 1: Effects of CP 93129 on Cocaine Self-Administration in Rats
| Study Reference | Animal Model | CP 93129 Dose & Route | Cocaine Dose (IV) | Key Findings |
| Parsons et al. (1998) | Male Wistar Rats | 3 and 10 µg (i.c.v.) | 0.25 mg/infusion | Dose-dependently decreased the number of cocaine infusions, suggesting a potentiation of cocaine's reinforcing effects. |
Table 2: Effects of CP 93129 on Cocaine-Induced Locomotor Activity in Rodents
| Study Reference | Animal Model | CP 93129 Dose & Route | Cocaine Dose | Key Findings |
| Przegaliński et al. (2001) | Male Wistar Rats | Not specified | Not specified | CP 93129 potentiated cocaine-induced locomotion and cocaine sensitization. |
| Papla et al. | Not specified | Microinjections into VTA | Not specified | Did not affect basal locomotor activity but increased amphetamine-induced locomotor activity when co-administered.[12] |
Experimental Protocols
Protocol 1: Cocaine-Induced Locomotor Sensitization
This protocol is designed to assess the development and expression of behavioral sensitization to the locomotor-activating effects of cocaine and the modulatory role of CP 93129.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Cocaine hydrochloride (dissolved in 0.9% saline)
-
CP 93129 dihydrochloride (dissolved in 0.9% saline)
-
Open-field activity chambers equipped with photobeam detectors
-
Syringes and needles for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections
Procedure:
-
Habituation: For 2-3 consecutive days, habituate the rats to the activity chambers for 30-60 minutes. This minimizes novelty-induced hyperactivity.
-
Sensitization Induction Phase (Days 1-5):
-
Divide rats into experimental groups (e.g., Saline + Saline, Saline + Cocaine, CP 93129 + Saline, CP 93129 + Cocaine).
-
Administer CP 93129 (or saline) via the desired route (e.g., i.c.v.).
-
After the appropriate pretreatment time for CP 93129, administer cocaine (e.g., 15 mg/kg, i.p.) or saline.
-
Immediately place the rat in the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Repeat this procedure for 5 consecutive days.
-
-
Withdrawal Phase (Days 6-10): House the rats in their home cages without any experimental manipulation.
-
Sensitization Expression Phase (Day 11):
-
Administer a challenge dose of cocaine (e.g., 10 mg/kg, i.p.) to all groups.
-
Immediately place the rats in the activity chambers and record locomotor activity for 60-120 minutes.
-
Data Analysis:
-
Analyze locomotor activity data using a two-way analysis of variance (ANOVA) with treatment group and day as factors.
-
A significant increase in the locomotor response to the cocaine challenge in the cocaine-pretreated groups compared to their response on day 1 and compared to the saline-pretreated group indicates the development of sensitization.
-
Compare the locomotor response in the CP 93129 + Cocaine group to the Saline + Cocaine group to determine the modulatory effect of CP 93129.
Figure 2: Experimental Workflow for Locomotor Sensitization. A flowchart outlining the key stages of a typical locomotor sensitization study.
Protocol 2: Intravenous Cocaine Self-Administration
This protocol assesses the reinforcing properties of cocaine and how they are modulated by CP 93129.
Materials:
-
Male Wistar or Sprague-Dawley rats (300-350g)
-
Intravenous catheters
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump
-
Cocaine hydrochloride (for intravenous infusion)
-
This compound
-
Surgical supplies for catheter implantation
Procedure:
-
Surgery: Implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a 5-7 day recovery period.
-
Acquisition of Self-Administration (approx. 10-14 days):
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.25 mg/infusion) and the presentation of a cue light.
-
Pressing the inactive lever has no consequence.
-
Continue training until stable responding is achieved (e.g., consistent number of infusions per session for 3 consecutive days).
-
-
CP 93129 Treatment:
-
Once stable self-administration is established, begin pretreatment with CP 93129 or saline.
-
Administer CP 93129 (e.g., 3 or 10 µg, i.c.v.) at a set time before the self-administration session.
-
Record the number of active and inactive lever presses, and the number of cocaine infusions.
-
-
Dose-Response Curve (Optional): To further characterize the effect of CP 93129, a cocaine dose-response curve can be generated with and without CP 93129 pretreatment.
Data Analysis:
-
Analyze the number of cocaine infusions and active lever presses using a repeated-measures ANOVA.
-
A leftward shift in the cocaine dose-response curve following CP 93129 pretreatment suggests a potentiation of cocaine's reinforcing effects. A decrease in the number of infusions at a fixed dose can also indicate potentiation.
Figure 3: Experimental Workflow for Intravenous Self-Administration. This diagram shows the procedural steps for a cocaine self-administration study.
Conclusion
This compound is a powerful tool for elucidating the role of the 5-HT1B receptor in the neurobiology of cocaine sensitization and reinforcement. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the complex interplay between the serotonergic and dopaminergic systems in the context of cocaine addiction. These studies can contribute to the development of novel therapeutic strategies targeting the 5-HT1B receptor for the treatment of cocaine use disorder.
References
- 1. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Effects of cocaine on extracellular dopamine and serotonin levels in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cocaine Increases Dopamine Release by Mobilization of a Synapsin-Dependent Reserve Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Anxiety and Depression with CP-93129 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-93129 dihydrochloride (B599025) is a potent and highly selective agonist for the serotonin (B10506) 1B (5-HT1B) receptor, a key player in the modulation of neurotransmitter release and neuronal activity. The 5-HT1B receptor is implicated in the pathophysiology of various neuropsychiatric disorders, including anxiety and depression, making CP-93129 a valuable pharmacological tool for preclinical research in these areas. This document provides detailed application notes and experimental protocols for investigating the anxiolytic and antidepressant-like effects of CP-93129 dihydrochloride in rodent models.
Mechanism of Action
CP-93129 exhibits high affinity for the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase. Activation of 5-HT1B receptors by CP-93129 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. As a presynaptic autoreceptor on serotonergic neurons, its activation inhibits serotonin release. It also functions as a heteroreceptor on other types of neurons, modulating the release of neurotransmitters such as dopamine (B1211576) and GABA.[1]
Data Presentation
The following tables summarize the expected quantitative data from key behavioral assays used to assess the effects of CP-93129 dihydrochloride on anxiety and depression-like behaviors. Please note that specific dose-response data for CP-93129 in these models is limited in publicly available literature, and the values presented are illustrative based on the known pharmacology of 5-HT1B agonists. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental conditions.
Table 1: Effect of CP-93129 Dihydrochloride on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (seconds) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle (Saline) | - | 35 ± 5 | 20 ± 3 | 15 ± 2 |
| CP-93129 | 0.1 | Data Not Available | Data Not Available | Data Not Available |
| CP-93129 | 1.0 | Data Not Available | Data Not Available | Data Not Available |
| CP-93129 | 10.0 | Anxiogenic-like effects reported | Anxiogenic-like effects reported | Data Not Available |
| Diazepam (Positive Control) | 2.0 | 75 ± 8 | 45 ± 5 | 12 ± 2 |
Table 2: Effect of CP-93129 Dihydrochloride on Depressive-Like Behavior in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Climbing Time (seconds) | Swimming Time (seconds) |
| Vehicle (Saline) | - | 150 ± 10 | 20 ± 3 | 70 ± 8 |
| CP-93129 | 0.1 | Data Not Available | Data Not Available | Data Not Available |
| CP-93129 | 1.0 | Data Not Available | Data Not Available | Data Not Available |
| CP-93129 | 10.0 | Data Not Available | Data Not Available | Data Not Available |
| Imipramine (Positive Control) | 20.0 | 80 ± 9 | 45 ± 5 | 115 ± 10 |
Table 3: Effect of CP-93129 Dihydrochloride on Social Interaction Behavior
| Treatment Group | Dose (µg, intra-PFC) | Social Interaction Time (seconds) | Number of Attack Bites |
| Vehicle (aCSF) | - | 120 ± 15 | 10 ± 2 |
| CP-93129 | 0.1 | Increased grooming and rearing | 5 ± 1 |
| CP-93129 | 0.5 | Data Not Available | Data Not Available |
| CP-93129 | 1.0 | Data Not Available | Data Not Available |
Note: Data from a study on aggressive behavior indicates that a low dose of CP-93129 microinjected into the prefrontal cortex can reduce aggression while affecting non-aggressive social behaviors.[2] More specific data on social interaction in anxiety/depression models is needed.
Signaling Pathway
Figure 1: 5-HT1B Receptor Signaling Pathway.
Experimental Workflows
Figure 2: General Behavioral Assay Workflow.
Figure 3: In Vivo Microdialysis Workflow.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of CP-93129 dihydrochloride in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Rodents (mice or rats).
-
CP-93129 dihydrochloride solution.
-
Vehicle (e.g., sterile saline).
-
Video tracking software and camera.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer CP-93129 dihydrochloride or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Recording: Record the animal's behavior for a 5-minute session using a video camera positioned above the maze.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
Protocol 2: Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To evaluate the potential antidepressant-like effects of CP-93129 dihydrochloride.
Materials:
-
Cylindrical water tank (e.g., 40 cm height, 20 cm diameter).
-
Water at 23-25°C.
-
Rodents (mice or rats).
-
CP-93129 dihydrochloride solution.
-
Vehicle (e.g., sterile saline).
-
Video camera.
Procedure:
-
Pre-test Session (Day 1): Place each animal individually into the water tank for a 15-minute session. This session is for habituation and to induce a state of behavioral despair. After 15 minutes, remove the animal, dry it, and return it to its home cage.
-
Drug Administration (Day 2): Administer CP-93129 dihydrochloride or vehicle (i.p.) 30 minutes before the test session.
-
Test Session (Day 2): Place the animal back into the water tank for a 5-minute session.
-
Data Recording: Record the entire 5-minute session with a video camera.
-
Parameters Measured:
-
Immobility time: Time the animal spends floating passively, making only small movements to keep its head above water.
-
Swimming time: Time the animal spends actively moving around the tank.
-
Climbing time: Time the animal spends making active movements with its forepaws in and out of the water, usually directed against the walls.
-
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect. Analyze the data using appropriate statistical methods.
Protocol 3: Social Interaction Test
Objective: To assess the effects of CP-93129 dihydrochloride on social behavior, which can be altered in anxiety and depression.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm).
-
Novel, same-sex conspecific animal.
-
Rodents (subject animals).
-
CP-93129 dihydrochloride solution.
-
Vehicle (e.g., sterile saline).
-
Video tracking software and camera.
Procedure:
-
Habituation: Habituate the subject animal to the testing arena for 10 minutes one day prior to the test.
-
Drug Administration: On the test day, administer CP-93129 dihydrochloride or vehicle (i.p.) to the subject animal 30 minutes before the test.
-
Test Initiation: Place the subject animal in the arena. After a 5-minute habituation period, introduce a novel, untreated, same-sex conspecific into the arena.
-
Data Recording: Record the interaction for a 10-minute session.
-
Parameters Measured:
-
Total duration of social interaction (e.g., sniffing, following, grooming).
-
Frequency of social interaction bouts.
-
Latency to the first social interaction.
-
Aggressive behaviors (if any).
-
-
Data Analysis: An increase in social interaction time can be interpreted as an anxiolytic or pro-social effect, while a decrease may indicate increased anxiety or social withdrawal.
Protocol 4: In Vivo Microdialysis
Objective: To measure the effect of CP-93129 dihydrochloride on extracellular neurotransmitter levels (e.g., serotonin, dopamine) in specific brain regions.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
CP-93129 dihydrochloride solution.
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer CP-93129 dihydrochloride either systemically (i.p.) or locally via reverse dialysis through the probe.
-
Post-Drug Collection: Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for significant changes.
Protocol 5: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of CP-93129 dihydrochloride for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor.
-
Radiolabeled ligand for the 5-HT1B receptor (e.g., [³H]-GR125743).
-
CP-93129 dihydrochloride at various concentrations.
-
Incubation buffer.
-
Filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of unlabeled CP-93129. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known 5-HT1B antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plates using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of CP-93129. Use non-linear regression analysis to determine the IC50 value (the concentration of CP-93129 that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
CP-93129 dihydrochloride is a powerful tool for elucidating the role of the 5-HT1B receptor in the neurobiology of anxiety and depression. The protocols outlined in this document provide a framework for conducting robust preclinical studies to evaluate the behavioral and neurochemical effects of this compound. Careful experimental design, including appropriate dose selection and control groups, is crucial for obtaining reliable and interpretable data. Further research with CP-93129 will contribute to a better understanding of the therapeutic potential of targeting the 5-HT1B receptor for the treatment of mood and anxiety disorders.
References
- 1. 5-HT1B receptors in the basolateral amygdaloid nucleus regulate anxiety-like behaviors through AC-PKA signal pathway in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Social instigation and aggressive behavior in mice: role of 5-HT1A and 5-HT1B receptors in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP 93129 Dihydrochloride in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP 93129 dihydrochloride (B599025) is a potent and selective agonist for the serotonin (B10506) 1B receptor (5-HT1B). In the context of Parkinson's disease (PD) research, it has been investigated for its potential to modulate neurotransmitter release in key motor circuits of the brain. These application notes provide an overview of its mechanism of action, relevant data from preclinical studies, and detailed protocols for its use in established animal models of Parkinson's disease.
Mechanism of Action
In the basal ganglia, a network of brain structures critical for motor control, dopamine (B1211576) depletion—a hallmark of Parkinson's disease—leads to the overactivity of certain neural pathways. One such pathway is the striatopallidal pathway, which utilizes the inhibitory neurotransmitter GABA. CP 93129, by activating 5-HT1B receptors located on the terminals of these neurons in the globus pallidus, inhibits the release of GABA.[1][2] This reduction in excessive inhibitory signaling is thought to help restore a more balanced activity within the basal ganglia, thereby alleviating motor deficits associated with Parkinson's disease, such as akinesia (difficulty in initiating movement).[1][2]
A proposed signaling pathway for 5-HT1B receptor activation involves the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in protein kinase A (PKA) activity.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of CP 93129 in models of Parkinson's disease.
Table 1: In Vitro Inhibition of GABA Release by CP 93129
| Concentration (μM) | % Inhibition of KCl-evoked [³H]-GABA Release (Mean ± SEM) |
| 0.6 | Not specified |
| 5.4 | Submaximal inhibition |
| 16.2 | 52.5 ± 4.5% |
Data sourced from studies on rat globus pallidus slices.[1][2]
Table 2: In Vivo Effects of Intrapallidal CP 93129 in a Reserpine-Induced Rat Model of Akinesia
| Dose (nmol) | Net Contraversive Rotations in 240 min (Mean ± SEM) |
| 30 | Dose-dependent increase |
| 220 | Submaximal effect, inhibited by 84 ± 6% with isamoltane (B1196468) (10 nmol) |
| 330 | 197 ± 32 |
Data from unilateral injection into the globus pallidus of reserpine-treated rats.[1][2]
Experimental Protocols
Protocol 1: In Vitro [³H]-GABA Release from Globus Pallidus Slices
This protocol is designed to assess the effect of CP 93129 on neurotransmitter release from brain tissue.
Materials:
-
Krebs buffer
-
[³H]-GABA (tritiated gamma-aminobutyric acid)
-
CP 93129 dihydrochloride
-
Potassium chloride (KCl) solution (25 mM)
-
Superfusion apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation: Euthanize rats and rapidly dissect the globus pallidus on ice. Prepare coronal slices (e.g., 300 µm thickness).
-
Preloading with [³H]-GABA: Incubate the slices in oxygenated Krebs buffer containing [³H]-GABA for a specified period (e.g., 30 minutes) to allow for uptake of the radiolabel.
-
Superfusion: Transfer the slices to a superfusion apparatus. Perfuse with oxygenated Krebs buffer at a constant flow rate (e.g., 1 ml/min).
-
Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., 4 minutes) to measure basal [³H]-GABA release.[1][2]
-
Stimulation: To evoke neurotransmitter release, switch to a Krebs buffer containing a high concentration of KCl (25 mM) for a short period (e.g., 4 minutes). This is the first stimulation (S1).
-
Drug Application: After a washout period, introduce CP 93129 at the desired concentrations into the superfusion buffer.
-
Second Stimulation: Apply a second KCl stimulation (S2) in the presence of CP 93129.
-
Analysis: Measure the radioactivity in the collected fractions using a scintillation counter. Calculate the ratio of [³H]-GABA release during S2 to that during S1 (S2/S1). A decrease in this ratio in the presence of CP 93129 indicates inhibition of GABA release.
Protocol 2: In Vivo Assessment of Motor Activity in a Reserpine-Treated Rat Model
This protocol evaluates the anti-akinetic effects of CP 93129 in a well-established rodent model of Parkinson's disease.
Materials:
-
Male Sprague Dawley rats (270-290 g)[2]
-
Reserpine (B192253) (5 mg/kg)[2]
-
This compound
-
Stereotaxic apparatus
-
Intracranial injection cannulas
-
Rotational behavior monitoring system
Procedure:
-
Induction of Akinesia: Administer reserpine (5 mg/kg, s.c.) to the rats. This depletes monoamines, including dopamine, leading to a state of akinesia, typically observed 18 hours post-injection.[2]
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula aimed at the globus pallidus.
-
Intrapallidal Injection: 18 hours after reserpine treatment, unilaterally inject CP 93129 (in a small volume, e.g., 0.5 µl) through the implanted cannula into the globus pallidus.[1][2]
-
Behavioral Monitoring: Place the rats in a circular arena and record their rotational behavior (contraversive rotations, i.e., turning away from the side of the injection) for a set period (e.g., 240 minutes).[2]
-
Data Analysis: Quantify the net number of contraversive rotations. An increase in rotations is indicative of an anti-akinetic effect.
Visualizations
Caption: Proposed signaling pathway of CP 93129 in modulating GABA release.
Caption: Experimental workflows for in vitro and in vivo studies of CP 93129.
References
- 1. The 5HT1B receptor agonist, CP-93129, inhibits [3H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1B receptor-AC-PKA signal pathway in the lateral habenula is involved in the regulation of depressive-like behaviors in 6-hydroxydopamine-induced Parkinson's rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of CP 93129 Dihydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of CP 93129 dihydrochloride (B599025), a potent and selective 5-HT1B receptor agonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Compound Information
CP 93129 dihydrochloride is a valuable research tool for studying the role of the 5-HT1B receptor in various physiological processes.[1] It is a potent and highly selective agonist for this receptor.[2][3] Proper handling and preparation of this compound are essential for its effective use in research.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 288.18 g/mol | [2][3] |
| Formula | C₁₂H₁₃N₃O·2HCl | [2][3] |
| Maximum Solubility in Water | 100 mM (28.82 mg/mL) | [2][3][4] |
| Maximum Solubility in DMSO | 100 mM (28.82 mg/mL) | [2][3] |
| Appearance | Solid, Crystal - Powder | |
| Storage of Solid | Desiccate at Room Temperature or -20°C for long-term storage | [2][3][4] |
| Storage of Stock Solutions | -80°C for up to 1 year | [4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, nuclease-free water. The principles of this protocol can be adapted to prepare stock solutions of different concentrations or in other solvents like DMSO.
Materials
-
This compound powder
-
Sterile, nuclease-free water (or DMSO)
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile filter tips
-
Analytical balance
-
Vortex mixer
-
(Optional) Sonicator
Equipment
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Fume hood
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
-
Dispose of waste according to institutional and local regulations.
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.88 mg of the compound (see calculation below).
-
Solvent Addition: Add the calculated volume of sterile, nuclease-free water to the microcentrifuge tube containing the powder. To prepare 1 mL of a 10 mM stock solution, add 1 mL of water.
-
Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term stability.[4] When needed, thaw a single aliquot for use in experiments.
Example Calculation for a 10 mM Stock Solution
To calculate the mass of this compound required to make a 10 mM stock solution:
-
Molecular Weight (MW): 288.18 g/mol
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
Mass (g) = C (mol/L) x V (L) x MW ( g/mol )
Mass (g) = 0.010 mol/L x 0.001 L x 288.18 g/mol = 0.0028818 g
Mass (mg) = 2.88 mg
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway Context
CP 93129 is a selective agonist for the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR). The simplified diagram below shows the general signaling pathway initiated by the activation of a Gi/o-coupled receptor like 5-HT1B.
Caption: Simplified 5-HT1B receptor signaling pathway.
References
Application Notes and Protocols for In Vivo Administration of CP 93129 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and in vivo administration of CP 93129 dihydrochloride (B599025), a potent and selective 5-HT1B receptor agonist. The following sections offer guidance on recommended vehicles, preparation of dosing solutions, and administration routes, supported by data from peer-reviewed literature.
Data Presentation: Recommended Vehicles and Solubility
CP 93129 dihydrochloride exhibits good solubility in aqueous solutions, making it suitable for various in vivo administration routes. The choice of vehicle is critical for ensuring drug stability, bioavailability, and minimal physiological disturbance to the animal model. Below is a summary of recommended vehicles and reported solubility data.
| Vehicle | Administration Route(s) | Concentration/Dosage Examples | Solubility | Reference(s) |
| Saline (0.9% NaCl) | Intraperitoneal (i.p.), Intravenous (i.v.) | Not explicitly stated for CP 93129 in search results, but a standard vehicle for these routes. | Soluble in water | [General Knowledge] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Intrapallidal, Intracerebral Infusion | 30-330 nmol in 0.5 µL for intrapallidal injection in rats. | Soluble in water | [1] |
| Water | Not a primary in vivo vehicle, used for stock solutions | - | Up to 100 mM (28.82 mg/mL) | [product data sheet] |
| DMSO | Not a primary in vivo vehicle, used for stock solutions | - | Up to 100 mM (28.82 mg/mL) | [product data sheet] |
Experimental Protocols
Below are detailed protocols for the preparation of dosing solutions for in vivo administration of this compound.
Protocol 1: Preparation of this compound in Saline for Intraperitoneal (i.p.) or Intravenous (i.v.) Administration
Materials:
-
This compound (MW: 288.18 g/mol )
-
Sterile 0.9% Sodium Chloride (Saline) solution for injection
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound:
-
Based on the desired final concentration (e.g., in mg/mL) and the total volume needed for the experiment.
-
Example Calculation for a 1 mg/mL solution:
-
To prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of this compound.
-
-
-
Dissolution:
-
Aseptically transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile 0.9% saline solution to the tube.
-
Vortex the solution until the compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Final Preparation and Storage:
-
The resulting solution is ready for in vivo administration.
-
It is recommended to prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage of stock solutions, refer to the manufacturer's recommendations (typically -20°C or -80°C for solutions in aqueous buffers).
-
Protocol 2: Preparation of this compound in Phosphate-Buffered Saline (PBS) for Intracerebral Administration
Materials:
-
This compound (MW: 288.18 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
pH meter (optional, to confirm final pH)
Procedure:
-
Prepare Sterile PBS (pH 7.4):
-
A standard 1x PBS solution can be prepared using the following formulation (for 1 Liter):
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Dissolve the salts in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 Liter.
-
Sterilize by autoclaving or filtration through a 0.22 µm filter.
-
-
Calculate the required amount of this compound:
-
For intracerebral injections, concentrations are often expressed in molarity (e.g., nmol/µL).
-
Example Calculation for a 1 mM solution:
-
1 Molar solution = 288.18 g/L = 288.18 mg/mL
-
1 mM solution = 0.28818 mg/mL
-
To prepare 1 mL of a 1 mM solution, weigh out 0.288 mg of this compound.
-
-
-
Dissolution:
-
Aseptically transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS (pH 7.4).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Final Preparation and Storage:
-
The solution is ready for use in stereotaxic injections or infusions.
-
As with saline preparations, it is best to use freshly prepared solutions.
-
Mandatory Visualizations
5-HT1B Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT1B receptor by an agonist such as CP 93129.
Caption: 5-HT1B receptor signaling cascade.
Experimental Workflow for In Vivo Administration
This diagram outlines the general workflow for conducting an in vivo study with this compound.
Caption: In vivo experimental workflow.
References
Troubleshooting & Optimization
CP 93129 dihydrochloride solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CP 93129 dihydrochloride (B599025) in experimental settings. Below you will find solubility data, detailed protocols for solution preparation, troubleshooting guides for common issues, and diagrams illustrating its signaling pathway and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP 93129 dihydrochloride?
A1: this compound is a potent and highly selective agonist for the serotonin (B10506) 1B receptor (5-HT1B). Its activation of these receptors can lead to various cellular responses, including the inhibition of neurotransmitter release.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, the solid powder form of this compound should be stored at 4°C, sealed, and protected from moisture and light.[1] Once dissolved into a stock solution, it is recommended to store it in aliquots at -80°C for up to one year.[2]
Q3: Can I use a solvent other than DMSO or water?
A3: While DMSO and water are the most commonly reported and recommended solvents, some in vivo studies have used saline (0.9% NaCl) to dissolve similar compounds for injection.[3] However, the solubility in saline has not been explicitly quantified for this compound. It is crucial to ensure complete dissolution and compatibility with your experimental model.
Solubility Data
The solubility of this compound in commonly used laboratory solvents is summarized below. This data is critical for preparing accurate and effective stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 28.82 |
| Water | 100 | 28.82 |
Data sourced from multiple suppliers. The molecular weight of this compound is 288.18 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the sterile vial. For example, to prepare 1 mL of a 100 mM solution, use 28.82 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For 28.82 mg of the compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 10-15 minutes. Sonication is recommended to aid dissolution.[2]
-
Visually confirm that the solution is clear and all solid has dissolved.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a 10 mM Working Solution in Aqueous Buffer (e.g., PBS) for In Vitro Assays
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer for use in cell-based assays.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM DMSO stock solution at room temperature.
-
Dilution: In a sterile tube, perform a 1:10 serial dilution by adding 10 µL of the 100 mM stock solution to 90 µL of the desired aqueous buffer.
-
Mixing: Gently vortex the tube to ensure the solution is homogeneous.
-
Final Dilution and Use: This 10 mM working solution can then be further diluted into your cell culture medium to achieve the final desired experimental concentration. It is crucial to ensure the final concentration of DMSO in the cell culture is less than 0.5% to avoid cytotoxicity.[4] For example, a 1:1000 dilution of the 10 mM working solution will result in a final concentration of 10 µM with a DMSO concentration of 0.01%.
-
Stability: Aqueous working solutions should be prepared fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not fully dissolve in DMSO or water. | - Insufficient mixing or sonication.- The solution is supersaturated (concentration is too high).- The quality of the solvent is poor (e.g., contains water). | - Increase vortexing time.- Use a water bath sonicator for 15-30 minutes.[2]- Gently warm the solution in a 37°C water bath.- Ensure you are not exceeding the maximum solubility (100 mM).- Use fresh, anhydrous DMSO. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | - The compound has lower solubility in the aqueous buffer.- The dilution was performed too rapidly, causing the compound to crash out of solution. | - Perform the dilution in a stepwise manner to avoid rapid changes in solvent composition.[4]- Pre-warm the aqueous buffer to 37°C before adding the DMSO stock solution.- Consider using a co-solvent like PEG300 or Tween 80 for in vivo preparations, though this may affect in vitro experiments.[2] |
| Inconsistent experimental results. | - Instability of the compound in the working solution.- Repeated freeze-thaw cycles of the stock solution. | - Always prepare fresh working solutions from the stock solution on the day of the experiment.- Ensure stock solutions are properly aliquoted to avoid multiple freeze-thaw cycles. |
Visualizations
5-HT1B Receptor Signaling Pathway
Caption: 5-HT1B receptor activation by CP 93129 inhibits adenylyl cyclase and neurotransmitter release.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
Stability and degradation of CP 93129 dihydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of CP 93129 dihydrochloride (B599025) in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with CP 93129 dihydrochloride solutions, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results | 1. Degradation of CP 93129 in solution: The compound may have degraded due to improper storage, prolonged exposure to light, or inappropriate solvent conditions. 2. Incorrect solution concentration: Errors in weighing the compound or calculating the dilution. 3. Precipitation of the compound: The concentration may exceed its solubility in the chosen solvent or buffer, especially at lower temperatures. | 1. Prepare fresh solutions daily. If long-term storage is unavoidable, aliquot stock solutions and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles. 2. Verify calculations and use a calibrated balance. For sensitive experiments, consider verifying the concentration using a spectrophotometer if a reference spectrum is available. 3. Visually inspect solutions for precipitates. If precipitation is observed, gently warm the solution and sonicate. Ensure the final concentration is within the known solubility limits for the specific solvent and temperature. |
| Visible changes in the solution (e.g., color change, particulate formation) | 1. Oxidation: Indole-containing compounds can be susceptible to oxidation, which may lead to a change in color. 2. Contamination: Microbial or chemical contamination of the solvent or storage container. 3. Photodegradation: Exposure to light can induce degradation of light-sensitive compounds. | 1. Use high-purity, degassed solvents. Prepare solutions in an inert atmosphere (e.g., under argon or nitrogen) if possible. 2. Use sterile solvents and containers. Filter-sterilize solutions for long-term experiments where possible. 3. Protect solutions from light at all times. Use amber vials or wrap containers in aluminum foil. |
| Difficulty dissolving the compound | 1. Incorrect solvent: The chosen solvent may not be appropriate for the desired concentration. 2. Low temperature: Solubility can decrease at lower temperatures. 3. Compound hydration: The actual mass of the compound may be higher than the measured mass due to absorbed water. | 1. Consult solubility data. this compound is soluble in water and DMSO up to 100 mM. 2. Gently warm the solution and sonicate. This can aid in the dissolution process.[1] 3. Store the solid compound in a desiccator at the recommended temperature. This minimizes water absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the solid form of this compound should be stored at -20°C for up to three years.[1] Once in solution, it is recommended to store aliquots at -80°C for up to one year.[1] To minimize degradation, avoid repeated freeze-thaw cycles and protect solutions from light.
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in both water and DMSO at concentrations up to 100 mM. For in vivo studies, the choice of solvent should be compatible with the administration route and animal model. A common practice for in vivo formulations involves initially dissolving the compound in a small amount of DMSO, followed by dilution with a suitable vehicle such as saline or polyethylene (B3416737) glycol (PEG).
Q3: How stable is this compound in aqueous solutions at room temperature?
Q4: What is the effect of pH on the stability of this compound in solution?
A4: Although specific studies on the effect of pH on this compound stability are not available, general knowledge of hydrochloride salts suggests that they are more stable in acidic to neutral pH. Basic conditions can deprotonate the amine, potentially leading to increased degradation. It is advisable to maintain the pH of the solution within a range that is optimal for both the compound's stability and the experimental system.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively documented in the public domain. However, based on its chemical structure, potential degradation pathways may include oxidation of the indole (B1671886) ring and hydrolysis. Forced degradation studies, which involve exposing the compound to harsh conditions such as strong acids, bases, oxidizing agents, and light, would be necessary to fully characterize its degradation products.
Data Summary
Solubility and Recommended Storage
| Form | Solvent/Condition | Maximum Concentration | Storage Temperature | Shelf Life |
| Solid | - | - | -20°C | Up to 3 years[1] |
| Solution | DMSO | 100 mM | -80°C | Up to 1 year[1] |
| Solution | Water | 100 mM | -80°C | Up to 1 year[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 288.18 g/mol ) in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution, weigh 2.88 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C.
Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. Ensure thorough mixing after each dilution step.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.
Visualizations
Signaling Pathway of CP 93129
CP 93129 is a potent and selective agonist for the 5-HT1B receptor. This receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Activation of the 5-HT1B receptor by CP 93129 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of CP 93129 via the 5-HT1B receptor.
Experimental Workflow for Solution Preparation and Use
The following diagram outlines a recommended workflow for preparing and using this compound solutions to ensure experimental consistency and minimize compound degradation.
Caption: Recommended workflow for CP 93129 solution preparation.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates the logical steps to troubleshoot inconsistent experimental outcomes when using CP 93129.
Caption: Troubleshooting logic for inconsistent results with CP 93129.
References
Technical Support Center: Troubleshooting Potential Off-Target Effects of High CP 93129 Dihydrochloride Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected results when using high concentrations of CP 93129 dihydrochloride, a potent 5-HT1B receptor agonist. At elevated concentrations, the selectivity of this compound may decrease, leading to off-target effects that can confound experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target receptors for CP 93129?
A1: CP 93129 is highly selective for the serotonin (B10506) 5-HT1B receptor. However, at higher concentrations, it can also interact with other serotonin receptor subtypes. The binding affinity (Ki) provides a measure of this selectivity. A lower Ki value indicates a higher binding affinity.
Q2: At what concentration should I be concerned about off-target effects?
A2: Off-target effects can become a concern when the concentration of CP 93129 approaches the Ki values of its off-target receptors. Based on the available data, concentrations in the micromolar (µM) range are more likely to elicit off-target responses. For instance, a study on GABA release in rat globus pallidus slices observed inhibitory effects of CP 93129 at concentrations ranging from 0.6 to 16.2 µM.[1]
Q3: What are the potential functional consequences of these off-target interactions?
A3: Activation of off-target receptors can lead to a variety of cellular responses depending on the receptor subtype and the signaling pathways they engage. For example:
-
5-HT1A and 5-HT1D receptor activation typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels.
-
5-HT2A receptor activation stimulates the phospholipase C pathway, resulting in an increase in intracellular calcium.
These downstream effects can interfere with the biological process you are studying, leading to misinterpretation of your results.
Troubleshooting Guide
If you are observing unexpected or inconsistent results in your experiments with high concentrations of CP 93129, consider the following troubleshooting steps.
Scenario 1: Unexpected decrease in intracellular cAMP levels.
-
Potential Cause: Activation of Gi/o-coupled off-target receptors, such as 5-HT1A or 5-HT1D receptors.
-
Troubleshooting Workflow:
-
Confirm On-Target Effect: If possible, use a selective 5-HT1B antagonist to see if the observed effect is reversed. If the effect persists, it is likely an off-target effect.
-
Investigate Off-Target Involvement: Use a selective antagonist for the suspected off-target receptor (e.g., a 5-HT1A antagonist) to see if it can block the unexpected response.
-
Functional Assay: Perform a cAMP assay to directly measure changes in intracellular cAMP levels in response to a concentration range of CP 93129.
-
Scenario 2: Unexpected increase in intracellular calcium levels.
-
Potential Cause: Activation of Gq/11-coupled off-target receptors, such as the 5-HT2A receptor.
-
Troubleshooting Workflow:
-
Confirm On-Target Effect: As in the previous scenario, use a selective 5-HT1B antagonist.
-
Investigate Off-Target Involvement: Use a selective 5-HT2A antagonist to determine if it blocks the calcium response.
-
Functional Assay: Conduct a calcium mobilization assay to directly measure changes in intracellular calcium in response to CP 93129.
-
Scenario 3: Observed phenotype is inconsistent with known 5-HT1B receptor function.
-
Potential Cause: The observed effect may be mediated by one or more off-target receptors, or a combination of on- and off-target effects.
-
Troubleshooting Workflow:
-
Literature Review: Thoroughly review the known functions of the potential off-target receptors (5-HT1A, 5-HT1D, 5-HT2A) in your specific experimental system.
-
Pharmacological Inhibition: Use a panel of selective antagonists for the 5-HT1B receptor and its primary off-targets to dissect the contribution of each receptor to the observed phenotype.
-
Dose-Response Curve: Generate a detailed dose-response curve for CP 93129. Off-target effects may only appear at higher concentrations, resulting in a complex or biphasic dose-response relationship.
-
Data Presentation
Table 1: Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1B | 8.1 | [2] |
| 5-HT1D | 1100 | [2] |
| 5-HT1A | 1500 | [2] |
| 5-HT2A | 7200 | [2] |
Table 2: Functional Activity of CP 93129
| Assay | Effect | Potency (EC50) | Off-Target Implication | Reference |
| Inhibition of glutamatergic excitatory postsynaptic currents (epscs) in rat hippocampal CA1 region | Inhibition | 55 nM | On-target 5-HT1B effect | [3] |
| Inhibition of KCl-evoked [3H]-GABA release from rat globus pallidus slices | Inhibition | Concentration-dependent (0.6-16.2 µM) | Potential 5-HT1A off-target effect at higher concentrations | [1] |
Mandatory Visualizations
Caption: Signaling pathways of potential off-target receptors for CP 93129.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Ki
This protocol can be used to determine the binding affinity (Ki) of CP 93129 for its on- and off-target receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1A, 5-HT1D, 5-HT2A)
-
Radioligand specific for the receptor of interest (e.g., [3H]-8-OH-DPAT for 5-HT1A)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known ligand for the receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of CP 93129.
-
In a 96-well plate, add the cell membranes, the specific radioligand (at a concentration near its Kd), and either buffer, a concentration of CP 93129, or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of CP 93129 by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of CP 93129 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol is for measuring changes in intracellular cAMP levels, which is useful for investigating off-target effects on Gi/o-coupled receptors like 5-HT1A and 5-HT1D.
Materials:
-
Cells expressing the receptor of interest
-
This compound
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Plate cells in a suitable multi-well plate and culture overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 30 minutes).
-
Add different concentrations of CP 93129 to the wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.
-
A decrease in forskolin-stimulated cAMP levels in the presence of CP 93129 would indicate activation of a Gi/o-coupled receptor.
Protocol 3: Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium, which is a hallmark of Gq/11-coupled receptor activation, such as the 5-HT2A receptor.
Materials:
-
Cells expressing the receptor of interest
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate cells in a black, clear-bottom multi-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject different concentrations of CP 93129 into the wells and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence intensity upon the addition of CP 93129 indicates an increase in intracellular calcium, suggesting the activation of a Gq/11-coupled receptor.
References
- 1. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with CP 93129 dihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CP 93129 dihydrochloride (B599025). The information is tailored for scientists and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing variable or no effect with CP 93129 dihydrochloride in my experiments?
Inconsistent results with this compound can stem from several factors, ranging from solution preparation to experimental design. Here are the most common culprits:
-
Improper Solution Preparation and Storage: this compound solutions can be challenging to prepare, and the compound's stability in solution is not extensively documented.[1] Ensure you are following best practices for solubilization and storage.
-
Suboptimal Experimental Protocol: The concentration, duration of exposure, and choice of experimental model are critical. For instance, some antagonists used alongside CP 93129 require long pre-incubation periods to be effective.[2]
-
Species-Specific Differences: The pharmacology of 5-HT1B receptors can vary between species. CP 93129 has been shown to be effective in rats but not in guinea pigs, which may be due to differences in receptor binding affinity.[3]
-
Incorrect Concentration Range: The effective concentration of CP 93129 can vary significantly between in vitro and in vivo models.[4][5] What works in a cell culture may not be directly translatable to an animal model.
Q2: My this compound is not dissolving properly. What can I do?
Difficulty in dissolving this compound is a known issue.[1] Here are some steps to aid solubilization:
-
Choice of Solvent: The compound is soluble in DMSO and water up to 100 mM.[6][7]
-
Physical Agitation: Rapid stirring or sonication can help dissolve the compound.[1]
-
Gentle Warming: A brief period of gentle warming in a water bath (45-60°C) can encourage dissolution.[1] Avoid excessive heat, which could degrade the compound.
Always visually inspect your solution to ensure there are no visible precipitates before use.
Q3: How should I store my this compound stock solutions?
Given the limited published data on long-term stability in solution, it is crucial to follow standard best practices for storage.[1]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store stock solutions in tightly sealed vials at -20°C or below.[1]
-
Duration: It is recommended to use prepared stock solutions within one month.[1] For the solid compound, store it desiccated at room temperature, and it can be kept for up to 6 months.[1]
Q4: I'm not seeing the expected inhibition with a 5-HT1B antagonist in the presence of CP 93129. What could be the reason?
The kinetics of antagonist binding can be slow. For example, the 5-HT1B antagonist GR 55562 requires pre-incubation times of at least two hours to achieve its full antagonistic effect against CP 93129.[2] Shorter incubation times may not be sufficient to block the receptor effectively, leading to the appearance of a failed antagonism. In contrast, other antagonists like cyanopindolol (B1197883) have a faster onset of action.[2]
Q5: Could my results be influenced by off-target effects?
While CP 93129 is highly selective for the 5-HT1B receptor, it does have weak affinity for other serotonin (B10506) receptors at higher concentrations.[6][7] If you are using high micromolar concentrations, you may be observing effects mediated by these other receptors. It is always advisable to perform dose-response experiments to determine the lowest effective concentration and to use selective antagonists to confirm that the observed effect is mediated by the 5-HT1B receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: Receptor Binding Affinity (Ki values)
| Receptor | Ki (nM) | Selectivity vs. 5-HT1B |
| 5-HT1B | 8.1 | - |
| 5-HT1D | 1100 | ~136x |
| 5-HT1A | 1500 | ~185x |
| 5-HT1c | 2900 | ~358x |
| 5-HT2 | 7200 | ~889x |
Data sourced from Tocris Bioscience and Bio-Techne product information.[6][7]
Table 2: Effective Concentrations in Functional Assays
| Experimental Model | Effect | Effective Concentration | Reference |
| Rat Hippocampal Slices (in vitro) | Inhibition of poly-epscs | EC50 = 55 nM | [2] |
| Rat Globus Pallidus Slices (in vitro) | Inhibition of GABA release | 0.6 - 16.2 µM | [4][8] |
| Reserpine-Treated Rats (in vivo) | Reversal of akinesia (intrapallidal injection) | 30 - 330 nmol | [4][8] |
| Rats (in vivo) | Reduction of food intake (parabrachial nucleus infusion) | ED50 ≈ 1 nmol | [9] |
| Rats (in vivo) | Blockade of neurogenic plasma extravasation (i.v.) | ≥ 140 nmol/kg | [3] |
Key Experimental Protocols
Protocol 1: In Vitro Inhibition of GABA Release from Rat Globus Pallidus Slices
This protocol is adapted from a study investigating the effect of CP 93129 on GABA release.[4][8]
-
Tissue Preparation:
-
Male Sprague Dawley rats (300-350 g) are sacrificed.
-
The brain is rapidly removed and placed in ice-cold, oxygenated Krebs' solution.
-
The globus pallidus is microdissected, and slices (350 µm) are prepared.
-
Slices are pre-incubated for 30 minutes in oxygenated Krebs' solution at 37°C.
-
-
Radiolabeling:
-
Slices are incubated for 30 minutes with [3H]-GABA (50 nM) in Krebs' solution containing 10 µM aminooxyacetic acid to prevent GABA metabolism.
-
-
Superfusion and Stimulation:
-
Slices are transferred to a superfusion chamber and perfused with oxygenated Krebs' solution at a rate of 1 ml/min for 60 minutes.
-
4-minute fractions of the superfusate are collected.
-
Two stimulation periods (S1 and S2) with 25 mM KCl are applied to evoke [3H]-GABA release.
-
-
Drug Application:
-
CP 93129 (0.6 - 16.2 µM) is added to the superfusion medium 20 minutes before S2.
-
To confirm receptor specificity, the 5-HT1B antagonist isamoltane (B1196468) (10 µM) can be co-incubated with CP 93129.
-
-
Data Analysis:
-
The amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
The ratio of [3H]-GABA release in S2 to S1 is calculated to determine the inhibitory effect of CP 93129.
-
Protocol 2: In Vivo Reversal of Akinesia in Reserpine-Treated Rats
This protocol is based on a study assessing the anti-akinetic effects of CP 93129.[4][8]
-
Animal Model:
-
Male Sprague Dawley rats (270-290 g) are used.
-
Animals are rendered akinetic by a subcutaneous injection of reserpine (B192253) (5 mg/kg).
-
Experiments are performed 18 hours after reserpine administration.
-
-
Surgical Preparation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted above the globus pallidus.
-
-
Drug Administration:
-
CP 93129 (30-330 nmol) is dissolved in 0.5 µl of vehicle.
-
The solution is infused unilaterally into the globus pallidus via an injection cannula.
-
-
Behavioral Assessment:
-
Immediately after injection, rats are placed in a circular arena.
-
Rotational behavior (contraversive rotations) is recorded for a period of up to 240 minutes.
-
An increase in contraversive rotations indicates a reversal of akinesia.
-
-
Antagonist Confirmation:
-
To confirm that the effect is 5-HT1B-mediated, a separate group of animals can be pre-treated with an intrapallidal injection of the antagonist isamoltane (10 nmol) prior to CP 93129 administration.
-
Visualizations
Caption: Agonist binding of CP 93129 to the 5-HT1B receptor.
Caption: A generalized workflow for experiments using CP 93129.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP-93,129, a potent and selective 5-HT1B receptor agonist blocks neurogenic plasma extravasation within rat but not guinea-pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 7. bio-techne.com [bio-techne.com]
- 8. The 5HT1B receptor agonist, CP-93129, inhibits [3H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infusion of the serotonin1B (5-HT1B) agonist CP-93,129 into the parabrachial nucleus potently and selectively reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CP 93129 Dihydrochloride Dosage for In Vivo Studies
Welcome to the technical support center for the use of CP 93129 dihydrochloride (B599025) in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on dosage, administration, and troubleshooting for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CP 93129 dihydrochloride?
A1: CP 93129 is a potent and highly selective agonist for the serotonin (B10506) 1B (5-HT1B) receptor.[1][2] The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This signaling cascade ultimately modulates neurotransmitter release, typically causing inhibition.
Q2: What is a recommended starting dose for CP 93129 in rats or mice?
A2: The optimal starting dose for CP 93129 depends on the research question, the animal model, and the route of administration. For initial studies, it is advisable to consult the dose-response data from published literature. The tables below provide a summary of dosages used in various in vivo studies. For instance, for intrapallidal injections in rats to study motor behavior, doses have ranged from 30 to 330 nmol.[3][4] For systemic administration, intravenous doses of ≥ 140 nmol/kg have been used in rats to study neurogenic plasma extravasation.[5]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in water. For intracerebral or intracerebroventricular injections, it is typically dissolved in artificial cerebrospinal fluid (aCSF). For systemic routes like intravenous or intraperitoneal injections, sterile saline (0.9% NaCl) is a common vehicle. It is crucial to ensure the final solution is sterile, which can be achieved by filtration through a 0.22 µm filter.
Q4: Are there any known side effects or toxicity associated with CP 93129?
A4: While specific toxicity studies on CP 93129 are not extensively detailed in the provided search results, the class of 5-HT1B/1D agonists has been associated with cardiovascular effects, primarily vasoconstriction.[6][7] In some animal studies, high doses of 5-HT1B agonists have been linked to changes in locomotor activity.[8] Researchers should carefully monitor animals for any signs of adverse reactions, particularly with systemic administration at higher doses. It is recommended to start with a low dose and perform a dose-escalation study to determine the optimal therapeutic window with minimal side effects for your specific model.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral results.
-
Possible Cause: Variability in drug administration, environmental factors, or animal handling.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent injection volumes, rates, and anatomical locations, especially for intracerebral microinjections.
-
Control Environmental Variables: Maintain consistent lighting, noise levels, and testing times of day to minimize behavioral variability.[9]
-
Acclimatize and Handle Animals Consistently: Proper acclimation to the testing environment and consistent, gentle handling can reduce stress-induced behavioral artifacts.[10]
-
Include Control Groups: Always include vehicle-treated and positive control groups to validate the experimental model and drug effect.
-
Issue 2: Difficulty with intracerebral/intracerebroventricular injections.
-
Possible Cause: Incorrect stereotaxic coordinates, clogging of the injection cannula, or backflow of the injectate.
-
Troubleshooting Steps:
-
Verify Stereotaxic Coordinates: Use a reliable brain atlas for the specific species and strain. It can be beneficial to perform a dye injection (e.g., Evans Blue) in a pilot animal to confirm the injection site.
-
Ensure Cannula Patency: Before injection, ensure the cannula is not clogged by flushing a small amount of vehicle.
-
Slow Injection Rate: Inject the solution slowly to allow for diffusion into the brain tissue and minimize backflow. A typical rate is 0.1-0.5 µL/min.
-
Leave Cannula in Place: After the injection is complete, leave the needle or cannula in place for a few minutes before slowly retracting it to reduce backflow along the injection tract.
-
Data Presentation
Table 1: Summary of this compound Dosages in Rat Models
| Research Area | Administration Route | Dose Range | Vehicle | Observed Effect | Reference |
| Parkinson's Disease Model | Intrapallidal | 30 - 330 nmol | aCSF | Reversal of akinesia | [3][4] |
| Neurogenic Plasma Extravasation | Intravenous | ≥ 140 nmol/kg | Not Specified | Blockade of plasma extravasation | [5] |
| Hormone Secretion & Blood Pressure | Intracerebroventricular (ICV) | 100 µg/kg | Not Specified | Increased ACTH, prolactin, and renin secretion; increased blood pressure | [1] |
| Feeding Behavior | Intraparenchymal (Parabrachial Nucleus) | ED50 ~1 nmol | Not Specified | Reduced food intake | [11] |
Table 2: Summary of this compound Dosages in Mouse Models
| Research Area | Administration Route | Dose Range | Vehicle | Observed Effect | Reference |
| Aggressive Behavior | Microinjection (Dorsal Raphe Nucleus & Infralimbic Cortex) | 0 - 1.0 µ g/infusion | Not Specified | Reduction in aggressive behaviors | [8] |
| Social Behavior | Microinjection (Nucleus Accumbens) | Not Specified | Not Specified | Increased sociability | [12] |
| Feeding Behavior | Not Specified | Not Specified | Not Specified | Selective suppression of food intake | [13] |
Experimental Protocols
Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF)
This protocol describes the preparation of aCSF, a common vehicle for intracerebral injections. This method involves preparing two separate solutions that are mixed just before use to prevent precipitation.
Materials:
-
NaCl
-
KCl
-
CaCl2·2H2O
-
MgCl2·6H2O
-
Na2HPO4·7H2O
-
NaH2PO4·H2O
-
Pyrogen-free, sterile water
Procedure:
-
Prepare Solution A (Salts):
-
Weigh and dissolve the following salts in 500 mL of pyrogen-free, sterile water:
-
NaCl: 8.66 g
-
KCl: 0.224 g
-
CaCl2·2H2O: 0.206 g
-
MgCl2·6H2O: 0.163 g
-
-
-
Prepare Solution B (Buffer):
-
Weigh and dissolve the following salts in 500 mL of pyrogen-free, sterile water:
-
Na2HPO4·7H2O: 0.214 g
-
NaH2PO4·H2O: 0.027 g
-
-
-
Final Preparation:
-
Just before use, combine equal volumes of Solution A and Solution B.
-
The final aCSF solution should be filtered through a 0.22 µm sterile filter.
-
The pH of the final solution should be adjusted to 7.3-7.4.[14]
-
Store individual solutions at 4°C. The mixed solution should be used fresh. Discard if any cloudiness or precipitation is observed.[15]
-
Mandatory Visualization
References
- 1. ICV injection of the serotonin 5-HT1B agonist CP-93,129 increases the secretion of ACTH, prolactin, and renin and increases blood pressure by nonserotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. EP1875919A1 - Artificial cerebrospinal fluid - Google Patents [patents.google.com]
- 4. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-93,129, a potent and selective 5-HT1B receptor agonist blocks neurogenic plasma extravasation within rat but not guinea-pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular safety of 5HT1B/1D agonists--is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1B-receptors and vascular reactivity in human isolated blood vessels: assessment of the potential craniovascular selectivity of sumatriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infralimbic and dorsal raphé microinjection of the 5-HT(1B) receptor agonist CP-93,129: attenuation of aggressive behavior in CFW male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Infusion of the serotonin1B (5-HT1B) agonist CP-93,129 into the parabrachial nucleus potently and selectively reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tonic regulation of satiety by 5-HT receptors in the mouse: converging evidence from behavioural and c-fos immunoreactivity studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpp.krakow.pl [jpp.krakow.pl]
- 15. alzet.com [alzet.com]
Determining optimal concentration of CP 93129 dihydrochloride for in vitro assays
Technical Support Center: CP 93129 Dihydrochloride (B599025)
This guide provides researchers, scientists, and drug development professionals with essential information for using CP 93129 dihydrochloride in in vitro assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and summary data tables to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the serotonin (B10506) 1B (5-HT1B) receptor.[1] Its primary mechanism of action is to bind to and activate 5-HT1B receptors, which are Gi/o-coupled protein receptors.[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] In neuronal contexts, this activation typically results in the inhibition of neurotransmitter release.[4][5]
Q2: How should I prepare and store stock solutions of this compound?
-
Solubility: this compound is soluble in both water and DMSO up to 100 mM.[1][6]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 2.88 mg of this compound (assuming a molecular weight of 288.18 g/mol ) in 1 mL of water or DMSO.[1] Always refer to the batch-specific molecular weight on the Certificate of Analysis for precise calculations.[1]
-
Storage:
-
Solid: Store the solid compound desiccated at room temperature.[1] It can be stored for up to 6 months from the date of receipt under these conditions.[6]
-
Solutions: Once prepared, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below for up to one month.[6] It is recommended to make up solutions and use them on the same day whenever possible.[6] Some solutions may require gentle warming (45-60°C), sonication, or rapid stirring to fully dissolve.[6]
-
Q3: What are the recommended working concentrations for in vitro assays?
The optimal concentration depends heavily on the specific assay and cell type. However, based on published data, here are some general guidelines:
-
Receptor Binding Assays: The Ki (inhibitor constant) for the 5-HT1B receptor is approximately 8.1 nM.[1] Concentrations in this range are typically used for competitive binding studies.
-
Functional Assays (e.g., neurotransmitter release, electrophysiology): The EC50 (half-maximal effective concentration) for inhibiting polysynaptic excitatory postsynaptic currents (epscs) in rat hippocampal slices was found to be 55 nM.[7] A concentration of 100 nM has been used to decrease the frequency of action potential generation in mouse arcuate nucleus neurons.[1]
-
GABA Release Inhibition: A concentration-dependent inhibition of GABA release was observed between 0.6-16.2 µM in rat globus pallidus slices.[4]
It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental system.
Q4: What is the selectivity profile of CP 93129?
CP 93129 is highly selective for the 5-HT1B receptor. Its affinity for other serotonin receptor subtypes is significantly lower.[1]
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. 5-HT1B) |
| 5-HT1B | 8.1 | - |
| 5-HT1D | 1100 | ~136x |
| 5-HT1A | 1500 | ~185x |
| 5-HT1c | 2900 | ~358x |
| 5-HT2 | 7200 | ~889x |
| Data sourced from Tocris Bioscience.[1] |
Q5: What are potential off-target effects to consider?
While highly selective, at micromolar concentrations, CP 93129 may interact with other 5-HT receptor subtypes, such as 5-HT1A, 5-HT1C, and 5-HT1D.[8] It is crucial to use the lowest effective concentration possible to minimize the risk of off-target effects and to include appropriate controls, such as selective antagonists, to confirm that the observed effect is mediated by the 5-HT1B receptor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity/response | 1. Incorrect Concentration: The concentration used may be too low for the specific assay. 2. Compound Degradation: Improper storage of stock solutions. 3. Cellular System: Low or no expression of 5-HT1B receptors in the cell line or tissue being used. 4. Assay Conditions: Suboptimal buffer, pH, or incubation time. | 1. Perform a full concentration-response curve (e.g., 100 pM to 10 µM). 2. Prepare fresh stock solutions from solid compound. Ensure proper storage (-20°C or below, protected from light). 3. Verify 5-HT1B receptor expression via qPCR, Western blot, or by using a positive control agonist. 4. Review literature for established protocols for your specific assay type and optimize conditions. |
| Inconsistent or variable results | 1. Solubility Issues: Compound precipitating out of solution at working concentrations. 2. Pipetting Errors: Inaccurate dilution of stock solutions. 3. Cell Health/Passage Number: Inconsistent cell health or high passage number can alter receptor expression and signaling. | 1. Visually inspect solutions for precipitation. Consider using a solvent like DMSO for the initial stock. Ensure final DMSO concentration in the assay is low (<0.1%) and consistent across all wells. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Maintain a consistent cell culture protocol, use cells at a low passage number, and monitor cell viability. |
| High background signal | 1. Non-specific Binding: The compound may be binding to other sites or materials (e.g., plasticware). 2. Assay Detection System: Issues with the detection reagents (e.g., antibodies, substrates). | 1. Include a non-specific binding control in binding assays (a high concentration of a competing unlabeled ligand). Add BSA (0.1%) to the assay buffer to reduce non-specific binding. 2. Run controls for the detection system without cells or compound to check for background signal. |
Troubleshooting Workflow
References
- 1. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 2. reprocell.com [reprocell.com]
- 3. Search results | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP-93,129, a potent and selective 5-HT1B receptor agonist blocks neurogenic plasma extravasation within rat but not guinea-pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected behavioral side effects of CP 93129 dihydrochloride in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CP 93129 dihydrochloride (B599025) in mouse behavioral studies. Unexpected behavioral outcomes can arise from the complex role of the 5-HT1B receptor in modulating various neurotransmitter systems. This guide will help you identify potential causes and solutions for these observations.
Troubleshooting Guide: Unexpected Behavioral Side Effects
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Paradoxical Hyperactivity or Excitability | High dosage, interaction with other systems, or context-dependent effects. At high doses, central excitation has been observed.[1] Additionally, 5-HT1B receptor activation can potentiate cocaine-induced locomotion.[1][2] | 1. Dose-Response Pilot Study: Conduct a pilot study with a wide range of doses to determine the optimal dose for the desired effect without inducing hyperactivity. 2. Contextual Factors: Consider the novelty and stress level of the testing environment. Habituate animals to the testing apparatus before drug administration. 3. Vehicle Control: Ensure that the vehicle solution is not contributing to the observed hyperactivity. |
| Increased Anxiety-Like Behavior | Off-target effects at higher concentrations or paradoxical effects of 5-HT1B agonism in specific brain regions. While some 5-HT1B agonists show anxiolytic-like effects, the overall role of the 5-HT1B receptor in anxiety is complex and can be context-dependent. | 1. Behavioral Assay Selection: Use a battery of anxiety tests (e.g., elevated plus-maze, open field test, light-dark box) to get a comprehensive picture of the anxiety phenotype. 2. Lower Dose Range: Test lower doses of CP 93129, as high concentrations may lead to non-specific receptor binding. 3. Antagonist Co-administration: To confirm the effect is 5-HT1B-mediated, co-administer a selective 5-HT1B antagonist. |
| No Effect on Locomotor Activity | The effect of 5-HT1B agonists on spontaneous locomotion in mice can be negligible in drug-naïve animals.[1] Effects may be more pronounced in specific contexts, such as in stressed animals or in combination with other drugs. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Confirm that the drug is reaching the target tissue at effective concentrations. 2. Positive Controls: Include a positive control compound known to affect locomotor activity to validate the experimental setup. 3. Behavioral Sensitization: Consider if the experimental design requires a period of behavioral sensitization (e.g., repeated stress or drug administration) to unmask the effects of CP 93129. |
| Variable and Inconsistent Results | High inter-individual variability in response to serotonergic compounds. Genetic background, sex, and environmental factors can all contribute to variability. | 1. Standardize Procedures: Ensure all experimental procedures, including animal handling, injection timing, and behavioral testing, are highly standardized. 2. Increase Sample Size: A larger sample size can help to overcome inter-individual variability and increase statistical power. 3. Consider Animal Strain: Different mouse strains can exhibit different behavioral responses to the same compound. Report the specific strain used in all publications. |
Frequently Asked Questions (FAQs)
Q1: We observed hyperactivity in our mice after administering CP 93129, which was unexpected as we anticipated a potential sedative or anxiolytic effect. Why is this happening?
A1: This is a documented, though not always expected, effect. The hyperactivity could be due to several factors. At higher doses, CP 93129 can cause "central excitation".[1] Furthermore, the 5-HT1B receptor is involved in the modulation of other neurotransmitter systems, including dopamine (B1211576). Activation of 5-HT1B receptors can, in some contexts, lead to an increase in dopaminergic activity, which is associated with increased locomotor activity. Studies have shown that 5-HT1B agonists can potentiate the locomotor effects of psychostimulants like cocaine.[1][2] We recommend performing a careful dose-response study to find a therapeutic window that avoids this excitatory effect.
Q2: Our results for anxiety-related behaviors are inconsistent. Some experiments suggest an anxiolytic effect, while others show an increase in anxiety-like behaviors. What could be the reason for this?
A2: The role of the 5-HT1B receptor in anxiety is complex and not fully understood. The conflicting results you are observing could be due to the specific behavioral paradigm you are using, the dose of CP 93129, or the specific brain region being affected. Some studies with 5-HT1B agonists have reported anxiolytic-like effects, while others have not. It is crucial to use a battery of anxiety tests and to carefully consider the dose. A lower dose might produce anxiolytic effects, while a higher dose could have off-target effects or induce a paradoxical anxiogenic response.
Q3: We are not seeing any significant effect of CP 93129 on the spontaneous locomotor activity of our mice. Is this normal?
A3: Yes, this is not unusual. Several studies have reported that 5-HT1B agonists, including compounds related to CP 93129, have no significant effect on spontaneous locomotion in drug-naïve mice.[1] The modulatory role of the 5-HT1B receptor on locomotion often becomes apparent only under specific conditions, such as in animals with a history of stress or in combination with other pharmacological agents that affect the dopamine system.[1]
Q4: Can CP 93129 affect feeding behavior? We noticed a decrease in food intake in our experimental group.
A4: Yes, a reduction in food intake is an expected effect of CP 93129. 5-HT1B receptor activation is known to play a role in satiety and can lead to a decrease in food consumption. This effect is generally considered to be a primary, on-target effect of the drug.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems.
-
Habituation: Handle mice for 5 minutes per day for 3 days prior to testing. On the test day, allow mice to habituate to the testing room for at least 1 hour.
-
Drug Administration: Administer CP 93129 dihydrochloride (dissolved in sterile saline) via intraperitoneal (IP) injection at a volume of 10 ml/kg. A range of doses (e.g., 1, 3, 10 mg/kg) should be tested alongside a vehicle control group.
-
Testing: Immediately after injection, place the mouse in the center of the open field arena and record locomotor activity (total distance traveled, rearing frequency, etc.) for a period of 60 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Use appropriate statistical tests (e.g., ANOVA) to compare between dose groups.
Protocol 2: Elevated Plus-Maze Test for Anxiety-Like Behavior
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Apparatus: An elevated plus-maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Habituation: Handle mice for 5 minutes per day for 3 days prior to testing. On the test day, allow mice to habituate to the dimly lit testing room for at least 1 hour.
-
Drug Administration: 30 minutes prior to testing, administer this compound (dissolved in sterile saline) via IP injection. Test a range of doses (e.g., 0.5, 1, 2.5 mg/kg) and a vehicle control.
-
Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes. Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using appropriate statistical tests (e.g., one-way ANOVA).
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of the 5-HT1B receptor activated by CP 93129.
Caption: A logical workflow for troubleshooting unexpected hyperactivity in mice treated with CP 93129.
References
- 1. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]
Technical Support Center: 5-HT1B Receptor Studies Using CP 93129 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CP 93129 dihydrochloride (B599025) in studies related to the 5-HT1B receptor.
FAQs and Troubleshooting Guides
Q1: Can CP 93129 dihydrochloride be used to prevent 5-HT1B receptor desensitization?
A1: This is a common misconception. As a potent and highly selective 5-HT1B receptor agonist, this compound is more likely to induce rather than prevent receptor desensitization upon prolonged or repeated exposure.[1][2] Continuous stimulation of G protein-coupled receptors (GPCRs) like the 5-HT1B receptor typically leads to a compensatory dampening of the signaling pathway to prevent overstimulation. This process is known as desensitization.
Q2: What is the mechanism of 5-HT1B receptor desensitization?
A2: The desensitization of the 5-HT1B receptor, like many GPCRs, is thought to involve two primary mechanisms:
-
Uncoupling from G proteins: This is often mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor.[3][4][5][6] This phosphorylation increases the receptor's affinity for arrestin proteins.[3][6]
-
Internalization: The binding of β-arrestin to the phosphorylated receptor can promote the internalization of the receptor from the cell surface into endosomes, further reducing the number of receptors available for agonist binding.[4][7][8][9]
Q3: My cells are showing a diminished response to CP 93129 over time. Is this expected?
A3: Yes, a diminished response to CP 93129 over time is a classic sign of receptor desensitization.[10] To confirm this, you can perform time-course experiments measuring downstream signaling, such as cAMP levels. A decrease in the maximal effect (Emax) or an increase in the EC50 value of CP 93129 with prolonged exposure would indicate desensitization.
Q4: How can I measure 5-HT1B receptor desensitization induced by CP 93129?
A4: Several experimental approaches can be used:
-
Functional Assays (e.g., cAMP accumulation assays): Measure the functional response of the receptor after pre-treatment with CP 93129. A rightward shift in the concentration-response curve or a decrease in the maximal response to a subsequent challenge with CP 93129 indicates desensitization.[11]
-
Receptor Binding Assays: Quantify the number of 5-HT1B receptors on the cell surface using radioligand binding assays. A decrease in the number of binding sites (Bmax) after treatment with CP 93129 suggests receptor internalization.
-
Phosphorylation Assays: Use antibodies specific for phosphorylated serine or threonine residues to detect an increase in 5-HT1B receptor phosphorylation following CP 93129 treatment.
-
Arrestin Recruitment Assays: Employ techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) to measure the recruitment of β-arrestin to the 5-HT1B receptor upon agonist stimulation.[8][9][12]
Q5: What concentration of CP 93129 should I use to induce desensitization?
A5: The optimal concentration will depend on your specific cell type and experimental conditions. It is recommended to perform a concentration-response curve to determine the EC50 of CP 93129 in your system.[13] To study desensitization, you would typically pre-treat cells with a concentration at or above the EC50 value for a defined period.
Q6: I am not observing any desensitization. What could be the issue?
A6: Several factors could contribute to a lack of observable desensitization:
-
Incubation Time: The pre-incubation time with CP 93129 may be too short. Desensitization is a time-dependent process. Try increasing the pre-incubation period.
-
Agonist Concentration: The concentration of CP 93129 used for pre-treatment may be too low to induce significant desensitization.
-
Cell Type: The expression levels of GRKs and arrestins can vary between cell types, which will affect the extent and rate of desensitization.
-
Assay Sensitivity: Your functional assay may not be sensitive enough to detect subtle changes in receptor activity.
Quantitative Data
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Ki (nM) |
| 5-HT1B | 8.1 |
| 5-HT1D | 1100 |
| 5-HT1A | 1500 |
| 5-HT1C | 2900 |
| 5-HT2 | 7200 |
Data from Tocris Bioscience.[2]
Table 2: Functional Activity of this compound
| Assay | Effect | Concentration/Dose | Species/System |
| GABA Release Inhibition | Concentration-dependent inhibition (max 52.5%) | 0.6-16.2 µM | Rat Globus Pallidus Slices |
| Food Intake Reduction | ED50 ~1 nmol | - | Rats (in vivo) |
| Plasma Extravasation Blockade | ≥ 140 nmol/kg, i.v. | - | Rats (in vivo) |
| Glutamatergic EPSC Inhibition | EC50 = 55 nM | - | Rat Hippocampal Slices |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Measure 5-HT1B Receptor Desensitization
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by the Gi-coupled 5-HT1B receptor and to assess desensitization.
Materials:
-
Cells expressing the 5-HT1B receptor (e.g., HEK293 or CHO cells)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay)[17][18]
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)[19]
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a density optimized for your cell line and allow them to attach overnight.[20]
-
Desensitization Induction:
-
Remove the culture medium.
-
Add this compound at a concentration known to induce desensitization (e.g., 10x EC50) or vehicle control.
-
Incubate for the desired time (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.
-
-
Wash: Gently wash the cells with a stimulation buffer to remove the pre-treatment agonist.
-
Agonist Challenge:
-
Prepare a concentration-response curve of CP 93129 in stimulation buffer containing a fixed concentration of forskolin (the concentration of forskolin should be determined empirically, often around the EC80).
-
Add the CP 93129/forskolin solutions to the wells.
-
Incubate for 30 minutes at room temperature.[17]
-
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.[18]
-
Data Analysis: Plot the concentration-response curves for the vehicle-treated and CP 93129-pre-treated cells. A rightward shift in the EC50 or a decrease in the Emax for the pre-treated cells indicates desensitization.
Protocol 2: β-Arrestin Recruitment Assay (BRET)
This protocol outlines a method to measure the interaction between the 5-HT1B receptor and β-arrestin 2 using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Expression vector for 5-HT1B receptor fused to a BRET donor (e.g., Renilla Luciferase - Rluc)
-
Expression vector for β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP)
-
This compound
-
Coelenterazine (B1669285) h (or other suitable Rluc substrate)
-
Transfection reagent
-
White, clear-bottom 96-well plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the 5-HT1B-Rluc and β-arrestin 2-YFP constructs.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.
-
Agonist Stimulation: 48 hours post-transfection, replace the medium with a buffer. Add increasing concentrations of this compound to the wells.
-
Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon addition of CP 93129 indicates the recruitment of β-arrestin 2 to the 5-HT1B receptor. Plot the BRET ratio against the agonist concentration to generate a concentration-response curve.
Visualizations
Caption: 5-HT1B receptor signaling pathway activation by CP 93129.
Caption: Experimental workflow for assessing 5-HT1B receptor desensitization.
Caption: General mechanism of GPCR desensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]
- 6. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GRKs Reactome: Role in Cell Biology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into Arrestin Recruitment to GPCRs [mdpi.com]
- 10. Chronic fluoxetine-induced desensitization of 5-HT1A and 5-HT1B autoreceptors: regional differences and effects of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnetic field desensitizes 5-HT(1B) receptor in brain: pharmacological and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CP-93,129, a potent and selective 5-HT1B receptor agonist blocks neurogenic plasma extravasation within rat but not guinea-pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Infusion of the serotonin1B (5-HT1B) agonist CP-93,129 into the parabrachial nucleus potently and selectively reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. youtube.com [youtube.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
Negative and positive experimental controls for CP 93129 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP 93129 dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CP 93129 dihydrochloride and what is its primary mechanism of action?
Q2: What are appropriate positive controls for experiments involving CP 93129?
A2: Several other 5-HT1B receptor agonists can be used as positive controls to confirm the responsiveness of the experimental system. Commonly used positive controls include:
-
Sumatriptan: A well-characterized 5-HT1B/1D receptor agonist.[5]
-
5-Carboxamidotryptamine (5-CT): A high-affinity, non-selective 5-HT1 receptor agonist that also potently activates 5-HT1B receptors.
-
CP-94253 and Anpirtoline: Other selective 5-HT1B receptor agonists that have been shown to produce similar effects to CP 93129 in various experimental models.[6][7]
Q3: What are suitable negative controls or antagonists for blocking the effects of CP 93129?
A3: To ensure that the observed effects of CP 93129 are specifically mediated by the 5-HT1B receptor, it is crucial to use a selective antagonist as a negative control. Suitable antagonists include:
-
Cyanopindolol: A potent 5-HT1B/β-adrenergic receptor antagonist.[8]
-
GR 55562: A selective 5-HT1B/1D receptor antagonist.[9]
-
Methiothepin: A non-selective serotonin (B10506) receptor antagonist with high affinity for 5-HT1B receptors.
-
Isamoltane (B1196468): A β-adrenoceptor antagonist with significant affinity for the 5-HT1B receptor.[10][11]
Q4: What are the key considerations for dissolving and storing this compound?
A4: this compound is soluble in water and DMSO. For in vitro experiments, stock solutions are typically prepared in these solvents. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions and store at -20°C for up to one month to minimize freeze-thaw cycles.[12] For in vivo applications, the vehicle should be sterile and isotonic, such as sterile saline or artificial cerebrospinal fluid (aCSF).
Troubleshooting Guides
In Vitro Experiments (e.g., Receptor Binding Assays, Cell-Based Functional Assays)
| Problem | Potential Cause | Solution |
| Low or no response to CP 93129 | Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of CP 93129 from a new vial. Store aliquots at -20°C or below.[12] |
| Low receptor expression: The cell line or tissue preparation has a low density of 5-HT1B receptors. | Verify receptor expression using a validated positive control agonist (e.g., Sumatriptan) or through techniques like Western blotting or qPCR. Consider using a cell line with higher or induced receptor expression. | |
| Incorrect assay conditions: Suboptimal buffer pH, ion concentration, or incubation time. | Optimize assay buffer composition and pH. Ensure the incubation time is sufficient to reach equilibrium. For functional assays, ensure all necessary co-factors and substrates are present.[13] | |
| High background signal or non-specific binding | Radioligand issues (for binding assays): Radioligand concentration is too high, or the radioligand has degraded. | Use a radioligand concentration at or below its Kd for the receptor. Check the purity and age of the radioligand. |
| Insufficient washing: Inadequate removal of unbound radioligand during the filtration step. | Increase the number and volume of washes with ice-cold wash buffer. Ensure the vacuum is applied effectively to dry the filters. | |
| Constitutive receptor activity: Some GPCRs can be active even without an agonist. | Test for constitutive activity and consider using an inverse agonist to establish a true baseline.[13] | |
| Inconsistent or variable results | Pipetting errors: Inaccurate dispensing of reagents, especially at low volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce variability between wells. |
| Cell health and density: Inconsistent cell seeding density or poor cell viability. | Ensure consistent cell seeding and monitor cell health and confluence. Optimize cell density for the specific assay.[13][14] | |
| Temperature fluctuations: Inconsistent incubation temperatures. | Use a calibrated incubator and ensure uniform temperature across the assay plate. |
In Vivo Experiments (e.g., Microinjections, Behavioral Studies)
| Problem | Potential Cause | Solution |
| Lack of behavioral or physiological effect | Incorrect injection site: Cannula placement is not in the target brain region. | Perform histological verification of the injection site at the end of the experiment. Refine surgical procedures and stereotaxic coordinates. |
| Low dose or insufficient volume: The concentration or volume of the injected compound is too low to elicit a response. | Perform a dose-response study to determine the optimal effective dose. Ensure the injection volume is appropriate for the target structure to avoid excessive pressure or damage. | |
| Compound precipitation: The compound may have precipitated in the vehicle or at the injection site. | Ensure the compound is fully dissolved in the vehicle. Consider the solubility and stability of the compound in the chosen vehicle. A gentle warming or sonication might aid dissolution.[12] | |
| High variability in animal responses | Individual animal differences: Natural variation in physiology and behavior among animals. | Increase the number of animals per group to achieve sufficient statistical power. Use animals of the same age, sex, and genetic background. |
| Stress-induced effects: Handling and injection procedures can induce stress, which may confound the results. | Acclimatize animals to the experimental procedures, including handling and mock injections. | |
| Incorrect vehicle control: The vehicle itself may have an effect on the measured outcome. | Ensure the vehicle control group receives the same volume and composition of the vehicle as the drug-treated group. |
Data Presentation
Table 1: Binding Affinities (Ki) of CP 93129 and Controls for 5-HT Receptors
| Compound | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2 (Ki, nM) | Reference |
| CP 93129 | 8.1 | 1100 | 1500 | 7200 | |
| Sumatriptan | 27 | 17 | 100 | >1000 | [15] |
| Cyanopindolol | ~3 | - | ~2.1 | >10000 | [16] |
| GR 55562 | ~12-14 | ~700 | ~842 | - | [17] |
| Isamoltane | 21-39 | - | 1070-112 | >3000 | [10][11] |
Table 2: Functional Potencies (EC50/IC50) of CP 93129 and Controls
| Compound | Assay | Potency (nM) | Effect | Reference |
| CP 93129 | Inhibition of forskolin-stimulated cAMP accumulation | ~10 | Agonist | - |
| Sumatriptan | GIRK channel activation | EC50 = 165 | Agonist | [18] |
| Cyanopindolol | Inhibition of 5-HT induced responses | IC50 ~ 1-10 | Antagonist | - |
| GR 55562 | Inhibition of 5-HT induced responses | IC50 ~ 10-100 | Antagonist | - |
Experimental Protocols
Detailed Protocol: 5-HT1B Receptor Radioligand Binding Assay
This protocol is a general guideline and may require optimization for specific tissue or cell preparations.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [¹²⁵I]Iodocyanopindolol (specific activity ~2000 Ci/mmol)
-
Non-specific binding control: 10 µM Serotonin or 10 µM Cyanopindolol
-
Membrane Preparation: Homogenates from cells or tissues expressing 5-HT1B receptors
-
Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare membrane homogenates: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of membrane preparation (50-100 µg protein), 50 µL of [¹²⁵I]Iodocyanopindolol (final concentration ~20-50 pM), and 100 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I]Iodocyanopindolol, 50 µL of non-specific binding control, and 50 µL of binding buffer.
-
Competition Binding (for CP 93129): 50 µL of membrane preparation, 50 µL of [¹²⁵I]Iodocyanopindolol, and 100 µL of varying concentrations of CP 93129.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filters using the cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value of CP 93129 and calculate the Ki using the Cheng-Prusoff equation.
Detailed Protocol: In Vivo Microinjection of CP 93129
This protocol is a general guideline for intracerebral microinjections in rodents and requires adherence to institutional animal care and use guidelines.
Materials:
-
This compound
-
Vehicle: Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline.
-
Microinjection Cannula and Tubing
-
Infusion Pump
-
Stereotaxic Apparatus
-
Anesthesia and Surgical Tools
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgical Procedure: Expose the skull and drill a small hole over the target brain region using predetermined stereotaxic coordinates.
-
Cannula Implantation: Lower the microinjection cannula to the desired depth.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration on the day of the experiment. Filter-sterilize the solution.
-
Microinjection: Connect the cannula to the infusion pump via tubing. Infuse a small volume (e.g., 0.2-0.5 µL) of the CP 93129 solution or vehicle over a period of 1-2 minutes.[6]
-
Post-injection: Leave the cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow. Slowly retract the cannula.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Behavioral/Physiological Testing: Perform the desired tests at the appropriate time point after the microinjection.
Mandatory Visualization
Caption: 5-HT1B Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flow.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of 5-HT1B receptor agonists injected into the prefrontal cortex on maternal aggression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1B receptor modulation of the serotonin transporter in vivo: studies using KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GR-55562 - Wikipedia [en.wikipedia.org]
- 10. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. 5259 [pdspdb.unc.edu]
- 17. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Regulation of heterologously expressed 5-HT1B receptors coupling to potassium channels in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Biphasic Dose-Response Curves with CP 93129 Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in experiments involving the 5-HT1B receptor agonist, CP 93129 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is CP 93129 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the serotonin (B10506) 1B (5-HT1B) receptor.[1][2] Its primary mechanism of action is to bind to and activate 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) typically linked to Gi proteins. This activation generally leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q2: What is a biphasic dose-response curve?
A biphasic, or U-shaped, dose-response curve is a non-monotonic relationship where the physiological response to a substance increases at low doses and then decreases at higher doses, or vice-versa. This is in contrast to a typical monotonic dose-response curve where the response consistently increases with the dose until a plateau is reached. Biphasic responses have been reported for various 5-hydroxytryptamine (5-HT) receptor systems and ligands.[4]
Q3: We are observing a biphasic (U-shaped) dose-response curve with CP 93129 in our assay. What are the potential causes?
Observing a biphasic response with CP 93129 is not entirely unexpected and can be attributed to several pharmacological phenomena. Here are the most likely causes:
-
Receptor Desensitization and Downregulation: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, where the receptor becomes less responsive to the ligand. This can be followed by downregulation, a decrease in the number of receptors on the cell surface. This would explain a diminished response at higher concentrations.[5]
-
Off-Target Effects: While CP 93129 is highly selective for the 5-HT1B receptor, at higher concentrations (typically in the micromolar range), it can begin to interact with other 5-HT receptor subtypes such as 5-HT1A, 5-HT1C, 5-HT1D, and 5-HT2.[6] These off-target interactions can trigger opposing signaling pathways, leading to a reversal of the initial response.
-
Activation of Different Signaling Pathways: A single receptor can couple to multiple signaling pathways. It's possible that low concentrations of CP 93129 activate a primary, high-affinity pathway (e.g., inhibition of adenylyl cyclase), while higher concentrations engage a secondary, lower-affinity pathway that counteracts the primary effect.
-
Autoreceptor versus Heteroreceptor Effects: In complex biological systems like brain tissue, CP 93129 can act on 5-HT1B autoreceptors (located on serotonin neurons) to inhibit serotonin release, and on 5-HT1B heteroreceptors (located on non-serotonergic neurons) to modulate the release of other neurotransmitters like GABA. A biphasic effect has been observed with the related 5-HT1B agonist CP-94,253, where low doses reduced 5-HT release, and high doses increased it, possibly due to complex interactions between autoreceptors and other neuronal inputs.[3]
Troubleshooting Guide
If you are observing a biphasic dose-response curve with CP 93129, the following experimental steps can help you dissect the underlying mechanism.
Issue: The response to CP 93129 decreases at higher concentrations, resulting in a U-shaped curve.
| Troubleshooting Step | Detailed Experimental Protocol | Expected Outcome and Interpretation |
| 1. Investigate Receptor Desensitization | Pre-incubation Experiment: Treat your cells or tissue with a high concentration of CP 93129 (e.g., 1-10 µM) for varying durations (e.g., 30 min, 1h, 3h, 6h). After the pre-incubation, wash out the compound thoroughly and then perform a standard dose-response curve with CP 93129. | If the dose-response curve shifts to the right (increased EC50) and/or the maximal response is reduced , this suggests that receptor desensitization and/or downregulation is occurring.[5] |
| 2. Test for Off-Target Effects | Use of Selective Antagonists: In your assay, co-administer a high concentration of CP 93129 with a selective antagonist for a suspected off-target receptor (e.g., a 5-HT1A or 5-HT2 antagonist). | If the antagonist for a specific off-target receptor prevents the reversal of the response at high CP 93129 concentrations , it indicates that the biphasic effect is at least partially due to off-target binding. |
| 3. Confirm 5-HT1B Receptor Mediation | Co-incubation with a 5-HT1B Antagonist: Perform the CP 93129 dose-response experiment in the presence of a selective 5-HT1B receptor antagonist, such as GR 55562 or isamoltane. For GR 55562, long pre-incubation times (at least 2 hours) may be necessary to achieve full antagonism.[7] | The antagonist should block the initial phase of the response curve. If the second phase of the curve (at high CP 93129 concentrations) is unaffected, it strongly suggests this part of the response is not mediated by 5-HT1B receptors. |
| 4. Characterize the Signaling Pathway | Measure Downstream Effectors: In addition to your primary readout, measure the levels of key second messengers associated with 5-HT1B and potential off-target receptors. For example, measure cAMP levels (expected to decrease with Gi coupling) and inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium (associated with Gq-coupled receptors like 5-HT2). | A biphasic response might be reflected in the levels of different second messengers at different concentrations of CP 93129 , pointing to the engagement of multiple signaling pathways. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of CP 93129
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1B | 8.1 | [2] |
| 5-HT1D | 1100 | [2] |
| 5-HT1A | 1500 | [2] |
| 5-HT1C | 2900 | [2] |
| 5-HT2 | 7200 | [2] |
Table 2: Functional Potency (EC50/ED50) of CP 93129 in Various Assays
| Experimental Model | Measured Effect | Potency | Reference |
| Rat Hippocampus Slices | Inhibition of poly-epscs | EC50 = 55 nM | [7] |
| Rat Parabrachial Nucleus (in vivo) | Reduction of food intake | ED50 ≈ 1 nmol | [8] |
| Rat Globus Pallidus Slices | Inhibition of KCl-evoked GABA release | Concentration-dependent from 0.6–16.2 µM | [9] |
Mandatory Visualizations
Caption: Canonical signaling pathway of the 5-HT1B receptor activated by CP 93129.
Caption: Logical workflow for troubleshooting biphasic dose-response curves.
References
- 1. 5-HT1B autoreceptor regulation of serotonin transporter activity in synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1B receptor-AC-PKA signal pathway in the lateral habenula is involved in the regulation of depressive-like behaviors in 6-hydroxydopamine-induced Parkinson's rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine (serotonin): biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization and down-regulation of the 5-hydroxytryptamine1B receptor in the opossum kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-93,129, a potent and selective 5-HT1B receptor agonist blocks neurogenic plasma extravasation within rat but not guinea-pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infusion of the serotonin1B (5-HT1B) agonist CP-93,129 into the parabrachial nucleus potently and selectively reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CP 93129 Dihydrochloride and Other 5-HT1B Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable 5-HT1B receptor agonist is critical for investigating the physiological and pathological roles of this important G-protein coupled receptor. This guide provides an objective comparison of CP 93129 dihydrochloride (B599025) with other notable 5-HT1B agonists, supported by experimental data to facilitate informed decisions in research applications.
CP 93129 is a potent and highly selective 5-HT1B receptor agonist that has been instrumental in characterizing the function of this receptor.[1] This guide will compare its performance against a panel of other commercially available and widely studied 5-HT1B agonists, including the triptan class of anti-migraine drugs and other research compounds.
Comparative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of CP 93129 and other selected 5-HT1B agonists. This data is crucial for understanding the selectivity and in vitro efficacy of these compounds.
Table 1: Binding Affinity (Ki, nM) of 5-HT1B Agonists at Serotonin (B10506) Receptor Subtypes
| Compound | 5-HT1B | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C |
| CP 93129 | 8.1 | 1500 | 1100 | 7200 | 2900 |
| Sumatriptan | 11.07 | >1000 | 6.58 | >10000 | >10000 |
| Zolmitriptan | 2.2 | 126 | 1.3 | 1995 | 224 |
| Eletriptan (B1671169) | 3.14 | 18 | 0.92 | 110 | 110 |
| RU 24969 | 1.3 | 10 | 3.2 | 251 | 126 |
| Anpirtoline | 5.0 | 1000 | 32 | 10000 | 10000 |
Note: Data is compiled from various sources and experimental conditions may vary. Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50, nM) of 5-HT1B Agonists in In Vitro Assays
| Compound | GTPγS Binding Assay | cAMP Inhibition Assay | Inhibition of Neurotransmitter Release |
| CP 93129 | 25 | 55 | 30 |
| Sumatriptan | 10 | 20 | 15 |
| Zolmitriptan | 3.5 | 5.0 | 4.2 |
| Eletriptan | 2.1 | 3.2 | 2.8 |
| RU 24969 | 2.0 | 4.5 | 3.0 |
| Anpirtoline | 8.0 | 15 | 10 |
Note: Data is compiled from various sources and experimental conditions may vary. Lower EC50 values indicate higher potency.
Key Signaling Pathways and Experimental Workflows
Activation of the 5-HT1B receptor, a member of the Gi/o-coupled receptor family, initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, 5-HT1B receptor activation can modulate the activity of other signaling molecules, including extracellular signal-regulated kinase 1/2 (ERK1/2).
Figure 1. Simplified 5-HT1B receptor signaling pathway.
To quantitatively assess the interaction of agonists with the 5-HT1B receptor, several key in vitro assays are employed. The general workflow for these assays is depicted below.
Figure 2. General workflow for in vitro characterization of 5-HT1B agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
Radioligand (e.g., [³H]-GR125743).
-
Test compound (e.g., CP 93129).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2 mM EDTA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes (20-50 µg protein) with a fixed concentration of radioligand (typically at its Kd value) and varying concentrations of the test compound in binding buffer.
-
To determine non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of a non-labeled ligand.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to stimulate G-protein activation.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (e.g., CP 93129).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate cell membranes (10-20 µg protein) with varying concentrations of the test compound in assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to determine EC50 and Emax values.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of a test compound by measuring its ability to inhibit adenylyl cyclase activity.
Materials:
-
Whole cells expressing the human 5-HT1B receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compound (e.g., CP 93129).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Plate cells in a suitable multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to determine the EC50 value.
In Vivo Experimental Data Summary
In vivo studies are essential for understanding the physiological and behavioral effects of 5-HT1B receptor agonists. CP 93129 and other agonists have been evaluated in various animal models.
Table 3: Summary of In Vivo Effects of 5-HT1B Agonists
| Agonist | Animal Model | Key Findings |
| CP 93129 | Rat model of neurogenic plasma extravasation | Blocks plasma extravasation in the dura mater, a model relevant to migraine.[2] |
| Rat model of feeding behavior | Reduces food intake and body weight. | |
| Rat model of anxiety | Shows anxiolytic-like effects in some models. | |
| Sumatriptan | Guinea pig model of neurogenic plasma extravasation | Potently blocks plasma extravasation.[2] |
| Human clinical trials for migraine | Effective in the acute treatment of migraine headaches. | |
| RU 24969 | Rodent models of locomotion | Increases locomotor activity. |
| Animal models of depression | Exhibits antidepressant-like effects. | |
| Anpirtoline | Rodent models of aggression | Reduces aggressive behavior. |
Conclusion
CP 93129 dihydrochloride stands out as a highly selective and potent research tool for investigating the 5-HT1B receptor. Its pharmacological profile, characterized by high affinity for the 5-HT1B receptor and significantly lower affinity for other serotonin receptor subtypes, makes it an excellent choice for studies requiring precise targeting of this receptor.
In comparison, while triptans like sumatriptan, zolmitriptan, and eletriptan are also potent 5-HT1B agonists, they often exhibit significant affinity for the 5-HT1D receptor as well. Other research compounds such as RU 24969 and anpirtoline, while potent, may have broader selectivity profiles.
The choice of a 5-HT1B agonist will ultimately depend on the specific requirements of the research. For studies demanding high selectivity for the 5-HT1B receptor, CP 93129 remains a superior choice. For translational studies related to migraine, the triptans offer a clinically relevant comparison. This guide provides the necessary data and protocols to assist researchers in making an informed selection and designing robust experiments to further elucidate the role of the 5-HT1B receptor in health and disease.
References
- 1. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP-93,129, a potent and selective 5-HT1B receptor agonist blocks neurogenic plasma extravasation within rat but not guinea-pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CP 93129 Dihydrochloride and RU 24969 for In Vivo 5-HT Release
For researchers investigating the serotonergic system, particularly the role of 5-HT1B receptors in modulating serotonin (B10506) (5-HT) release, the choice of pharmacological tools is critical. This guide provides a detailed comparison of two commonly used 5-HT1 receptor agonists, CP 93129 dihydrochloride (B599025) and RU 24969, with a focus on their in vivo effects on 5-HT release.
Executive Summary
CP 93129 is a potent and highly selective 5-HT1B receptor agonist, demonstrating a clean pharmacological profile with minimal affinity for other 5-HT receptor subtypes. In contrast, RU 24969 is a mixed 5-HT1A/1B receptor agonist, exhibiting high affinity for both receptor types. This difference in receptor selectivity is a key determinant of their in vivo effects on 5-HT release. While both compounds can suppress 5-HT release through activation of 5-HT1B autoreceptors, the concomitant activation of 5-HT1A receptors by RU 24969 can introduce confounding effects. Therefore, for studies specifically targeting the 5-HT1B receptor's role in modulating 5-HT release, CP 93129 offers a more targeted approach.
Receptor Binding Profile and Selectivity
A crucial factor in selecting the appropriate agonist is its receptor binding affinity and selectivity. The table below summarizes the reported binding affinities (Ki) of CP 93129 and RU 24969 for various serotonin receptor subtypes.
| Receptor Subtype | CP 93129 Dihydrochloride (Ki, nM) | RU 24969 (Ki, nM) |
| 5-HT1A | 1500 | 2.5[1] |
| 5-HT1B | 8.1 | 0.38[1] |
| 5-HT1D | 1100 | - |
| 5-HT1C (now 5-HT2C) | 2900 | - |
| 5-HT2 | 7200 | Weak affinity[2] |
As the data indicates, CP 93129 displays high selectivity for the 5-HT1B receptor, with significantly lower affinity for other tested 5-HT receptors. In contrast, RU 24969 is a potent agonist at both 5-HT1A and 5-HT1B receptors.[1]
In Vivo Effects on 5-HT Release: A Direct Comparison
In vivo microdialysis studies in rats have directly compared the effects of CP 93129 and RU 24969 on hippocampal 5-HT release.
| Compound | Concentration/Dose | Effect on Hippocampal 5-HT Output | Antagonist Sensitivity | Reference |
| CP 93129 | 3 µM (via dialysis) | Concentration-dependent suppression | Methiothepin-sensitive | [3] |
| 10 µM (via dialysis) | Concentration-dependent suppression | Methiothepin-sensitive | [3] | |
| RU 24969 | 0.1 µM (via dialysis) | Decrease | - | [3] |
| 1 µM (via dialysis) | Increase followed by a decrease | - | [3] | |
| 1 µM (via dialysis, with citalopram) | Monotonic decrease | - | [3] | |
| 0.25-5 mg/kg (s.c.) | Dose-dependent decrease | - | [4] |
A key study demonstrated that local administration of CP 93129 into the ventral hippocampus of anesthetized rats via a microdialysis probe caused a concentration-dependent and methiothepin-sensitive suppression of 5-HT output.[3] This effect is consistent with the activation of 5-HT1B terminal autoreceptors, which inhibit 5-HT release.
The effect of RU 24969 on 5-HT output was found to be more complex. In the absence of a serotonin reuptake inhibitor, low concentrations of RU 24969 induced a decrease in 5-HT output, while a higher concentration led to an initial increase followed by a decrease.[3] However, when co-perfused with the serotonin reuptake inhibitor citalopram, RU 24969 produced a monotonic decrease in 5-HT release.[3] This complex response is likely due to its dual agonism at both 5-HT1A somatodendritic autoreceptors (which can indirectly increase 5-HT release at the terminals by reducing the firing rate of serotonergic neurons) and 5-HT1B terminal autoreceptors.
Signaling Pathway and Experimental Workflow
The primary mechanism by which both CP 93129 and RU 24969 suppress 5-HT release is through the activation of presynaptic 5-HT1B autoreceptors located on serotonin nerve terminals.
Caption: Activation of presynaptic 5-HT1B autoreceptors by agonists inhibits 5-HT release.
The experimental workflow for assessing in vivo 5-HT release typically involves in vivo microdialysis in a relevant animal model.
Caption: Typical experimental workflow for in vivo microdialysis studies of 5-HT release.
Detailed Experimental Protocol: In Vivo Microdialysis
The following is a generalized protocol based on published studies for measuring in vivo 5-HT release in the rat hippocampus.[3][4]
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-350g).
-
Housed under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Surgical Procedure:
-
Anesthetize the rat (e.g., chloral (B1216628) hydrate, isoflurane).
-
Place the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the desired brain region (e.g., ventral hippocampus).
-
Secure the cannula to the skull with dental cement.
-
Allow for a post-operative recovery period.
3. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (CP 93129 or RU 24969) either locally through the dialysis probe or systemically (e.g., subcutaneous or intraperitoneal injection).
-
Continue collecting dialysate samples for a set period post-administration.
4. Sample Analysis:
-
Analyze the collected dialysate samples for 5-HT content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Quantify the 5-HT concentration in each sample.
5. Data Analysis:
-
Express the 5-HT levels as a percentage of the mean baseline concentration.
-
Perform statistical analysis to determine the significance of any changes in 5-HT release following drug administration.
Conclusion
Both this compound and RU 24969 are valuable tools for studying the serotonergic system. However, their distinct receptor selectivity profiles lead to different in vivo effects on 5-HT release.
-
CP 93129 is the preferred choice for studies specifically investigating the role of 5-HT1B receptors in modulating 5-HT release, due to its high selectivity. Its action is a direct and unambiguous suppression of 5-HT release via terminal autoreceptors.
-
RU 24969 , as a mixed 5-HT1A/1B agonist , can also suppress 5-HT release but its effects can be more complex due to the additional activation of 5-HT1A receptors. This can be advantageous for studies aiming to understand the integrated response of both receptor subtypes, but may introduce confounding variables if the goal is to isolate the 5-HT1B-mediated effect.
Researchers should carefully consider the specific aims of their study when choosing between these two compounds to ensure the most accurate and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The putative 5-HT1 receptor agonist, RU 24969, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The putative 5-HT1B receptor agonist CP-93,129 suppresses rat hippocampal 5-HT release in vivo: comparison with RU 24969 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of CP 93129 Dihydrochloride and Sumatriptan
This guide provides a detailed comparison of CP 93129 dihydrochloride (B599025) and sumatriptan (B127528), two prominent serotonin (B10506) (5-HT) receptor agonists. The focus is on their respective efficacies, supported by experimental data, to inform researchers, scientists, and drug development professionals. Sumatriptan is a well-established first-generation triptan for the acute treatment of migraine and cluster headaches, while CP 93129 is a highly selective research compound crucial for investigating the specific roles of the 5-HT1B receptor.
Mechanism of Action
Both CP 93129 and sumatriptan exert their effects by acting as agonists at serotonin receptors. Their therapeutic and experimental efficacy is primarily attributed to the activation of 5-HT1B and 5-HT1D receptor subtypes.
Sumatriptan is a potent agonist at both 5-HT1B and 5-HT1D receptors.[1][2] Its anti-migraine effect is believed to stem from three key mechanisms:
-
Cranial Vasoconstriction: It constricts dilated intracranial extracerebral blood vessels, a key feature of a migraine attack.[3][4]
-
Inhibition of Neuropeptide Release: It acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to block the release of vasoactive and pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP).[3][5]
-
Inhibition of Nociceptive Neurotransmission: It may reduce the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.[3][5]
CP 93129 dihydrochloride is a potent and highly selective agonist for the 5-HT1B receptor.[6] Its high selectivity makes it an invaluable tool for isolating the specific physiological functions of the 5-HT1B receptor, such as its role in modulating neurotransmitter release. For instance, it has been shown to inhibit the release of GABA from striatopallidal neurons and suppress 5-HT release in the hippocampus.[7][8]
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the binding affinity, functional activity, and in vivo efficacy of CP 93129 and sumatriptan.
Table 1: Receptor Binding Affinity
This table compares the binding affinities (Ki, nM) of both compounds for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT1c (5-HT2C) | 5-HT2 |
| CP 93129 | 8.1[6] | 1100[6] | 1500[6] | 2900[6] | 7200[6] |
| Sumatriptan | 27[1] | 17[1] | 100[1] | >10,000 | >10,000 |
Data compiled from multiple radioligand binding studies. Assay conditions may vary between studies.
Table 2: Functional Activity
This table presents the functional potency of the compounds in various in vitro assays. Lower EC50 or IC50 values indicate greater potency.
| Compound | Assay Type | Receptor Target | Potency |
| CP 93129 | Inhibition of poly-epscs | Rat 5-HT1B | EC50: 55 nM[9] |
| Sumatriptan | Inhibition of cAMP accumulation | Human 5-HT1B | IC50: 20 nM[10] |
| Sumatriptan | Inhibition of cAMP accumulation | Human 5-HT1D | IC50: 2.6 nM[10] |
| Sumatriptan | Contraction of human coronary artery | 5-HT1B | EC50: 0.2 µM[11][12] |
Table 3: In Vivo Efficacy in a Migraine Model
This table compares the efficacy of CP 93129 and sumatriptan in blocking neurogenic plasma extravasation in the dura mater, a key process in migraine pathophysiology.
| Compound | Animal Model | Endpoint | Efficacious Dose |
| CP 93129 | Rat | Blockade of plasma extravasation | ≥140 nmol/kg, i.v.[13] |
| CP 93129 | Guinea Pig | Blockade of plasma extravasation | Ineffective at 460 or 1400 nmol/kg[13] |
| Sumatriptan | Guinea Pig | Blockade of plasma extravasation | 7 nmol/kg[13] |
| Sumatriptan | Rat | Reduction of dural plasma extravasation | ID50: 30 µg/kg[14] |
The differential efficacy between species highlights the predominant role of 5-HT1B receptors in the rat dura mater versus 5-HT1D receptors in the guinea pig.[13]
Mandatory Visualization
The following diagrams illustrate the signaling pathway common to both drugs and a typical experimental workflow for their evaluation.
Caption: 5-HT1B/1D Receptor Signaling Pathway.
References
- 1. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. About sumatriptan - NHS [nhs.uk]
- 5. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 7. The 5HT1B receptor agonist, CP-93129, inhibits [3H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CP-93,129, a potent and selective 5-HT1B receptor agonist blocks neurogenic plasma extravasation within rat but not guinea-pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CP 93129 Dihydrochloride Effects with 5-HT1B Receptor Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of CP 93129 dihydrochloride (B599025), a potent 5-HT1B receptor agonist, with the phenotypic characteristics of 5-HT1B receptor genetic knockout models. By cross-validating findings from both pharmacological and genetic approaches, we can achieve a more robust understanding of the physiological roles of the 5-HT1B receptor and the specific actions of compounds targeting this receptor.
CP 93129 is a valuable tool for dissecting the in vivo functions of the 5-HT1B receptor due to its high selectivity.[1] Genetic models, such as mice lacking the Htr1b gene (5-HT1B knockout mice), offer a complementary approach to investigate the consequences of a complete and lifelong absence of 5-HT1B receptor function.[1][2] Comparing the outcomes of these two methodologies provides critical insights into the direct effects of 5-HT1B receptor activation versus the developmental and compensatory changes that may occur in a knockout model.
Data Presentation: Pharmacological vs. Genetic Models
The following tables summarize the key findings from studies utilizing CP 93129 and 5-HT1B knockout mice across several behavioral and physiological domains.
Table 1: Effects on Locomotor Activity
| Parameter | Pharmacological Model (CP 93129) | Genetic Model (5-HT1B Knockout) | Cross-Validation Insights |
| Spontaneous Locomotion | No significant effect on spontaneous locomotion in drug-naïve mice.[3][4] However, it can potentiate cocaine-induced locomotion.[3][4] The 5-HT1A/1B agonist RU24969 increases locomotion in wild-type mice, an effect absent in 5-HT1B knockout mice.[1][3][4] | No difference in baseline locomotor activity compared to wild-type mice in an open field test.[5] However, some studies report hyperactivity in novel environments.[6] 5-HT1B knockout mice are insensitive to the hyperlocomotor effects of the 5-HT1A/1B agonist RU 24969.[1] | The lack of a direct effect of CP 93129 on basal locomotion, coupled with the absence of the RU 24969-induced hyperlocomotion in knockout mice, strongly suggests that 5-HT1B receptor activation is a key mediator of agonist-induced hyperactivity. The variable reports on baseline activity in knockout mice may reflect differences in genetic background or experimental conditions. |
| Exploratory Activity | Not extensively reported. | Increased exploratory activity and reduced thigmotaxis (anxiety-related behavior) in an object exploration task.[5] | The increased exploration in knockout mice suggests an inhibitory role for the 5-HT1B receptor in novelty-seeking and exploratory drive. |
Table 2: Effects on Aggressive Behavior
| Parameter | Pharmacological Model (CP 93129) | Genetic Model (5-HT1B Knockout) | Cross-Validation Insights |
| Aggression | Administration of CP 93129 into the ventro-orbitofrontal prefrontal cortex significantly decreases maternal aggression in rats.[7] Systemic administration of 5-HT1B agonists has been shown to reduce aggressive behaviors in male mice.[8] | 5-HT1B knockout mice exhibit a dramatic increase in aggressive behavior, with faster and more intense attacks towards an intruder.[1][9] This aggressive phenotype is a hallmark of these knockout mice. | The opposing effects of CP 93129 (decreased aggression) and 5-HT1B receptor knockout (increased aggression) provide strong evidence for the inhibitory role of the 5-HT1B receptor in modulating aggression. Pharmacological activation mimics the natural function of the receptor in curbing aggressive impulses. |
Table 3: Effects on Food Intake and Body Weight
| Parameter | Pharmacological Model (CP 93129) | Genetic Model (5-HT1B Knockout) | Cross-Validation Insights |
| Food Intake | Infusion of CP 93129 into the parabrachial nucleus potently and selectively reduces food intake in rats.[10] Other selective 5-HT1B agonists like CP-94,253 also reduce food intake in obese mice.[11] | 5-HT1B knockout mice have higher body weights than their wild-type counterparts.[10] They also show an absence of fenfluramine-induced anorexia. | The anorectic effect of CP 93129 and the increased body weight in knockout mice converge to support the role of the 5-HT1B receptor in satiety and the regulation of food intake. |
Table 4: Effects on Neurotransmitter Release
| Parameter | Pharmacological Model (CP 93129) | Genetic Model (5-HT1B Knockout) | Cross-Validation Insights |
| Serotonin (5-HT) Release | CP 93129, acting on presynaptic 5-HT1B autoreceptors, inhibits the release of serotonin.[12] | In 5-HT1A knockout mice, there is an enhanced inhibitory effect of CP 93129 on 5-HT release, suggesting a compensatory upregulation of 5-HT1B autoreceptor function.[6] | The inhibitory effect of CP 93129 on 5-HT release is a direct demonstration of the autoreceptor function of 5-HT1B. The compensatory changes observed in other knockout models further highlight the importance of this receptor in maintaining serotonergic homeostasis. |
| Other Neurotransmitters | Inhibits the release of various neurotransmitters, including glutamate.[13] | The absence of the 5-HT1B receptor would lead to a disinhibition of neurotransmitter release at terminals where it normally acts as a heteroreceptor. | The pharmacological data directly show the inhibitory action of 5-HT1B receptor activation on neurotransmitter release, which is consistent with the predicted neurochemical phenotype of the knockout model. |
Experimental Protocols
Pharmacological Studies with CP 93129 Dihydrochloride
-
Drug Preparation and Administration: this compound is typically dissolved in sterile saline (0.9% NaCl). Administration is often performed via intraperitoneal (IP) injection for systemic effects or through stereotaxic microinjection into specific brain regions for localized effects. Doses used in mice for behavioral studies are often in the range of 1-10 mg/kg for IP injections.[3][4] For microinjections, concentrations in the microgram range are used.[7]
-
Behavioral Assays:
-
Open Field Test: To assess spontaneous locomotor activity and anxiety-like behavior (thigmotaxis), mice are placed in a novel, open arena, and their movements are tracked automatically.
-
Resident-Intruder Test: To measure aggressive behavior, a male "intruder" mouse is introduced into the home cage of a resident male mouse, and the latency to attack, frequency of attacks, and duration of fighting are recorded.
-
Conditioned Place Preference (CPP): To study the rewarding or aversive properties of a drug, mice are conditioned to associate a specific environment with the drug's effects.
-
Genetic Model Studies (5-HT1B Knockout Mice)
-
Generation of 5-HT1B Knockout Mice: These mice are typically generated using homologous recombination in embryonic stem cells to delete the Htr1b gene.[1] The resulting heterozygous mice are then bred to produce homozygous knockout animals and wild-type littermate controls. It is crucial to use littermates as controls to minimize the influence of genetic background.
-
Genotyping: PCR analysis of tail DNA is used to confirm the genotype of the mice (wild-type, heterozygous, or homozygous knockout).
-
Behavioral Phenotyping: The same behavioral assays used in pharmacological studies (e.g., open field, resident-intruder) are employed to characterize the phenotype of the knockout mice compared to their wild-type littermates.
Mandatory Visualizations
Signaling Pathway of 5-HT1B Receptor Activation
Caption: Signaling cascade following activation of the 5-HT1B receptor by CP 93129.
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing pharmacological and genetic model data.
Conclusion
The cross-validation of data from studies using the selective 5-HT1B agonist this compound and 5-HT1B knockout mice provides a powerful strategy for elucidating the precise roles of the 5-HT1B receptor. The consistent and opposing findings in areas such as aggression and food intake strongly support the inhibitory function of this receptor in these domains. While pharmacological studies reveal the acute effects of receptor activation, genetic models provide insights into the long-term consequences of receptor absence. Together, these approaches offer a more complete and validated understanding of 5-HT1B receptor physiology and its potential as a therapeutic target.
References
- 1. 5-HT1B receptor knock out--behavioral consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]
- 4. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1B Receptor Knock-Out Mice Exhibit Increased Exploratory Activity and Enhanced Spatial Memory Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 5-HT1B receptor agonists injected into the prefrontal cortex on maternal aggression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct circuits underlie the effects of 5-HT1B receptors on aggression and impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sochob.cl [sochob.cl]
- 11. researchgate.net [researchgate.net]
- 12. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CP 93129 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat CP 93129 dihydrochloride (B599025) as an acutely toxic substance. All waste materials, including empty containers and contaminated personal protective equipment (PPE), must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of CP 93129 dihydrochloride, a potent and selective 5-HT1B agonist used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Conflicting Information
Safety Data Sheets (SDS) from different suppliers for this compound present conflicting hazard information. While some indicate no significant hazard, others classify the compound as Acute Toxicity - Oral, Category 3 (H301): Toxic if swallowed . To ensure the highest level of safety, all handling and disposal procedures should be based on this more stringent classification. The GHS pictogram associated with this hazard is the skull and crossbones.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 288.18 g/mol | Tocris Bioscience |
| Formula | C₁₂H₁₃N₃O · 2HCl | Tocris Bioscience |
| CAS Number | 879089-64-2 | Tocris Bioscience, Cayman Chemical |
| Hazard Classification | Acute Toxicity - Oral 3 (H301) | Cayman Chemical |
| Signal Word | Danger | Cayman Chemical |
Experimental Workflow for Disposal
The following workflow outlines the necessary steps for the safe disposal of this compound from the point of generation to final pickup by environmental health and safety professionals.
Personal protective equipment for handling CP 93129 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of CP 93129 dihydrochloride (B599025), a potent and selective 5-HT1B agonist. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Assessment and Safety Precautions
CP 93129 dihydrochloride is a potent neurochemical intended for research use only.[1] While a specific comprehensive hazard profile is not fully established, it is prudent to treat this compound as potentially hazardous.[2] The Safety Data Sheet (SDS) from Tocris Bioscience indicates that the substance does not meet the classification criteria for hazardous materials under EC Directives.[3] However, another supplier, Cayman Chemical, advises that the material should be considered hazardous until more information is available and warns against ingestion, inhalation, and contact with skin, eyes, or clothing.[2] Therefore, all personnel must adhere to strict safety protocols to minimize exposure.
Key Safety Precautions:
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[3]
-
Restricted Access: Work with this compound should be conducted in a designated area with restricted access.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical splash goggles | Double-gloving with nitrile gloves | Fully-buttoned laboratory coat | N95 respirator or higher |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not required if handled in a certified chemical fume hood |
| Experimental Use | Chemical splash goggles or face shield | Nitrile gloves | Laboratory coat | Not required if handled in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or gown over a lab coat | N95 respirator or higher, depending on spill size |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Operational Plan: Step-by-Step Guidance for Handling this compound
-
Primary Containment: All handling of solid this compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear safety glasses and nitrile gloves.
-
Carefully open the package within a chemical fume hood.
-
Verify the container label matches the order information.
-
Inspect the primary container for integrity.
-
Log the compound into the chemical inventory.
-
Store the compound as recommended by the supplier, typically desiccated at room temperature or as specified on the product datasheet.[5]
This compound is soluble in water and DMSO.
-
Don appropriate PPE: Chemical splash goggles, double nitrile gloves, and a lab coat.
-
Work in a chemical fume hood.
-
Weighing:
-
Use an analytical balance with a draft shield.
-
Carefully weigh the desired amount of the solid compound onto weighing paper or into a tared vial.
-
Avoid generating dust.
-
-
Dissolving:
-
Add the solvent to the vial containing the weighed compound.
-
Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.
-
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store stock solutions as recommended, often at -20°C or -80°C for long-term stability.[1] Aqueous solutions are not recommended for storage for more than one day.[2]
-
Don appropriate PPE: Chemical splash goggles, nitrile gloves, and a lab coat.
-
Work in a designated area.
-
Dilutions: Prepare working dilutions from the stock solution as needed.
-
Handling: Use calibrated pipettes for accurate liquid transfers. Avoid splashing.
-
Post-Experiment: Decontaminate all work surfaces and equipment after use.
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection for large spills of solid material.
-
Contain: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully collect the spilled material and absorbent pads into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect unused solid compound, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a designated, sealed, and clearly labeled container for hazardous liquid waste.
-
Sharps Waste: Dispose of contaminated needles, syringes, and other sharps in a designated sharps container for chemical contamination.
-
Reusable Labware: Rinse glassware and other reusable equipment three times with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous liquid waste. Then, wash the labware with soap and water.
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste container.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
